molecular formula C8H13N3 B12125763 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine CAS No. 1488698-36-7

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

Cat. No.: B12125763
CAS No.: 1488698-36-7
M. Wt: 151.21 g/mol
InChI Key: NKDOKIULLAFEID-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine (CAS 1488698-36-7) is a bicyclic organic compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This amine-substituted tetrahydroindazole serves as a versatile and important chemical scaffold in organic and medicinal chemistry research, particularly as a building block in pharmaceutical and agrochemical development . The tetrahydroindazole core is a privileged structure in drug discovery, with known derivatives exhibiting a wide range of pharmacological activities . The compound is part of a class of amino-substituted tetrahydroindazoles that have been investigated for their potential biological properties . Researchers utilize this specific isomer and its analogues as key intermediates in the synthesis of more complex molecules. Its structure, featuring an amine group on a partially saturated ring system, makes it a valuable precursor for creating novel compounds. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals . For laboratory use solely by trained professionals.

Properties

CAS No.

1488698-36-7

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C8H13N3/c1-11-5-6-7(9)3-2-4-8(6)10-11/h5,7H,2-4,9H2,1H3

InChI Key

NKDOKIULLAFEID-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(CCCC2=N1)N

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine (CAS 1803561-52-5)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine, a heterocyclic amine built on the versatile tetrahydroindazole scaffold. As a Senior Application Scientist, the following sections synthesize available data with established chemical principles to offer field-proven insights into the compound's properties, potential applications, and analytical characterization.

Introduction: The Tetrahydroindazole Scaffold in Medicinal Chemistry

The indazole ring system, a fusion of pyrazole and benzene, is a privileged scaffold in drug discovery, known for its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions with protein targets.[1] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2] The partially saturated version, the 4,5,6,7-tetrahydro-2H-indazole, retains key structural features while offering greater three-dimensional diversity. This scaffold serves as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.[3][4] This guide focuses specifically on the 2-methyl, 4-amino substituted variant, a compound poised for exploration in various research contexts.

Physicochemical and Structural Properties

The fundamental properties of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine define its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not publicly available, we can consolidate known information and reliable predictions. The compound is typically supplied as its hydrochloride salt to improve stability and solubility.[5]

Table 1: Core Properties of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

PropertyValueSource
CAS Number 1803561-52-5[5]
Molecular Formula C₈H₁₃N₃[6]
Molecular Weight 151.21 g/mol [3][6]
Monoisotopic Mass 151.11095 Da[6]
Predicted XlogP -0.1[6]
SMILES CN1C=C2C(CCCC2=N1)N[6]
InChIKey NKDOKIULLAFEID-UHFFFAOYSA-N[6]
Form (Commonly) Hydrochloride Salt (C₈H₁₄ClN₃)[5]

The negative predicted XlogP value suggests a high degree of hydrophilicity, a critical factor for aqueous solubility and pharmacokinetic considerations in drug development.

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

A plausible synthetic pathway would begin with the construction of a cyclohexanone precursor, followed by the formation of the indazole ring and subsequent functional group manipulation to introduce the 4-amino group.

Step-by-Step Protocol:

  • Cyclohexanone Formation: The synthesis would likely start from a readily available cyclohexanone derivative. For instance, a Knoevenagel or Michael-type reaction could be employed to construct a suitably functionalized 4-oxocyclohexane precursor.

  • Indazole Ring Formation: The core tetrahydroindazole ring is typically formed via condensation of the cyclohexanone derivative with a hydrazine, in this case, methylhydrazine, to install the N2-methyl group. This reaction proceeds through a hydrazone intermediate which then cyclizes.[4]

  • Introduction of the Amino Group: The final step involves the introduction of the amine at the C4 position. This could be achieved through reductive amination of a 4-keto-tetrahydroindazole intermediate. This well-established reaction involves treating the ketone with an amine source (like ammonia or a protected equivalent) in the presence of a reducing agent (e.g., sodium cyanoborohydride).

Visualization of Proposed Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring Formation cluster_2 Step 3: Amination A Functionalized Cyclohexanone B 4-Keto-2-methyl- tetrahydro-2H-indazole A->B  + Methylhydrazine (Condensation/Cyclization) C 2-Methyl-4,5,6,7-tetrahydro- 2H-indazol-4-amine B->C  + NH3 source + Reducing Agent (Reductive Amination)

Caption: Proposed synthetic workflow for the target compound.

Analytical and Spectroscopic Profile (Predicted)

Definitive structural elucidation relies on a combination of spectroscopic techniques.[8][9][10] While experimental spectra for this specific compound are not published, we can predict the key features based on its molecular structure and data from analogous compounds.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region. Key signals would include:

    • A singlet around 3.7-4.0 ppm for the N-methyl (N-CH₃) protons.

    • A singlet or sharp peak in the vinylic region (around 6.5-7.0 ppm) for the C3-proton of the indazole ring.

    • A broad multiplet for the C4-proton (CH-NH₂).

    • A series of complex multiplets between 1.5-3.0 ppm corresponding to the six methylene protons of the cyclohexyl ring.

    • A broad singlet for the two amine (NH₂) protons, the chemical shift of which would be dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR would show eight distinct signals:

    • A signal for the N-methyl carbon around 35-40 ppm.

    • Four signals in the aliphatic region (20-50 ppm) for the four methylene carbons of the saturated ring and the C4 methine carbon.

    • Three signals in the aromatic/vinylic region for the C3, C3a, and C7a carbons of the indazole system.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[12]

  • N-H Stretch: A characteristic medium-to-strong absorption band (or a doublet) is expected in the 3200-3500 cm⁻¹ region, corresponding to the stretching vibrations of the primary amine (NH₂).

  • C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

  • C=N Stretch: A medium intensity peak around 1600-1650 cm⁻¹ is expected for the C=N stretching of the indazole ring.

  • N-H Bend: A bending vibration for the primary amine (scissoring) should be visible around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would be observed at an m/z of 151.

  • ESI-MS: Using electrospray ionization, the protonated molecule [M+H]⁺ would be prominently observed at m/z 152.11823.[6]

Table 2: Predicted Spectroscopic Data Summary

TechniquePredicted Key FeaturesCausality
¹H NMR ~3.8 ppm (s, 3H); ~6.7 ppm (s, 1H)N-CH₃ group; C3-H of indazole ring
¹³C NMR ~37 ppm; ~50 ppm; ~130-150 ppmN-CH₃; C4-NH₂; Indazole ring carbons
IR (cm⁻¹) 3200-3500; 2850-2960; ~1620N-H stretch (amine); C-H stretch (aliphatic); C=N stretch (ring)
MS (ESI+) m/z = 152.12[M+H]⁺

Potential Biological Activity and Research Applications

The true value of a novel chemical entity lies in its potential biological applications. Based on the activities reported for structurally similar tetrahydroindazoles, this compound is a compelling candidate for screening in several therapeutic areas.

Kinase Inhibition

The indazole core is a well-established hinge-binding motif for many protein kinases.[1] Derivatives are known to inhibit a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR).[13] The 4-amino group can act as a crucial hydrogen bond donor, potentially anchoring the molecule in the ATP-binding pocket of a target kinase. This makes 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine an attractive starting point for developing novel kinase inhibitors for oncology or inflammatory diseases.

G cluster_0 ATP Binding Pocket cluster_1 Inhibitor Molecule pocket Hinge Region Hydrophobic Pocket Solvent Front inhibitor Indazole Core 4-Amino Group Side Chain inhibitor:h->pocket:f1  Hydrophobic  Interaction inhibitor:n->pocket:f0  H-Bonding inhibitor:s->pocket:f2  Targets Specificity  Region

Caption: Kinase inhibition model for an indazole-based compound.

Anti-inflammatory and Analgesic Effects

Certain tetrahydroindazole derivatives have demonstrated anti-inflammatory and analgesic properties, potentially through mechanisms like COX-2 inhibition.[4][14] The anti-inflammatory potential of this compound warrants investigation in relevant cellular and in vivo models.

Central Nervous System (CNS) Applications

The tetrahydroindazole scaffold has also been explored for its activity on CNS targets, such as the sigma-2 receptor, which is implicated in neurological disorders and pain.[11][15] The amine functionality is common in CNS-active drugs, suggesting that this compound could be evaluated for its potential in neuroscience research.

Safety, Handling, and Storage

As with any research chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling heterocyclic amines should be adopted.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is recommended.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine is a promising, yet underexplored, chemical entity. Its structure combines the medicinally relevant tetrahydroindazole core with a key primary amine functional group, opening avenues for its use as both a versatile synthetic building block and a candidate for biological screening. Drawing from the rich chemistry of its analogs, this compound holds significant potential in kinase inhibition, anti-inflammatory research, and CNS drug discovery. This guide provides a foundational framework for researchers to design experiments, anticipate analytical outcomes, and explore the full potential of this intriguing molecule.

References

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride | AMERICAN ELEMENTS. (n.d.). American Elements. [Link]

  • Spectral Data Interpretation for Organic Structure Determination - StudyPulse. (2025, April 5). StudyPulse. [Link]

  • 2-methyl-4,5,6,7-tetrahydro-2h-indazol-4-amine - PubChemLite. (n.d.). PubChemLite. [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2025, August 10). ResearchGate. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (2025, September 28). Chemistry Steps. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Caribbean Journal of Science and Technology. [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (n.d.). ScienceDirect. [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. (n.d.). ResearchGate. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/3762699f36b6081498b3c9594f87a32d66d74c2d]([Link]

  • WO2017186693A1 - Synthesis of indazoles - Google Patents. (n.d.).
  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC - NIH. (2025, April 30). National Institutes of Health. [Link]

  • 2-Methyl-2H-indazole-6-carboxylic acid Properties - EPA. (2025, October 15). United States Environmental Protection Agency. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Illinois Springfield. [Link]

  • 2,4-Diamino-6,7-dimethoxyquinazolines. 1. (n.d.). ACS Publications. [Link]

  • Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed. (2008, August 14). National Institutes of Health. [Link]

Sources

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tetrahydroindazole Scaffold

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing conformational restriction with synthetic tractability. The compound 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine represents a highly versatile, conformationally rigid bicyclic scaffold. The tetrahydroindazole core mimics the hinge-binding motifs found in numerous kinase inhibitors, while the saturated cyclohexyl ring imparts


 character, improving the overall physicochemical profile (e.g., enhancing aqueous solubility and reducing flat-aromatic toxicity).

Crucially, the


-methylation permanently locks the tautomeric state of the pyrazole ring. This ensures predictable hydrogen-bonding interactions at the target receptor site. Meanwhile, the 

-amine serves as a critical, solvent-exposed vector for derivatization, allowing researchers to rapidly grow the molecule into adjacent binding pockets.

Physicochemical Profiling & Stoichiometric Considerations

Understanding the exact salt form of your starting material is critical for stoichiometric calculations, particularly in automated library synthesis. The free base and its hydrochloride salts exhibit distinct molecular weights and solubility profiles. Failing to account for the hydrochloride salt during base addition is a common point of failure in amide coupling workflows.

Table 1: Quantitative Physicochemical Properties
PropertyFree BaseHydrochloride Salt
CAS Number 1488698-36-71803561-52-5
Molecular Formula C8H13N3C8H14ClN3
Molecular Weight 151.21 g/mol 187.67 g/mol
Monoisotopic Mass 151.11 Da187.09 Da
SMILES CN1C=C2C(CCCC2=N1)NCN1C=C2C(CCCC2=N1)N.Cl

(Data corroborated by 1[1], 2[2], and 3[3])

Structural Causality in Drug Design

Why choose this specific scaffold over an acyclic analog? The causality lies in thermodynamics. A rigidified 3D structure reduces the entropic penalty upon target binding. When 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine binds to a kinase hinge region, it does not need to "freeze" out of multiple freely rotating conformations. Furthermore, the amine at the 4-position introduces a stereocenter. Although typically supplied as a racemate, separating the enantiomers allows for fine-tuning of the trajectory of the attached pharmacophore, often leading to a 10- to 100-fold difference in target affinity between the (R) and (S) isomers.

Experimental Workflows: Derivatization & Self-Validation

To harness this scaffold, functionalization of the


-amine is typically the first step. Below is a self-validating protocol for amide coupling, designed specifically to overcome the steric hindrance of the bicyclic system.
Protocol 1: Sterically Hindered Amide Coupling

Causality & Rationale: The


-amine is situated on a saturated ring adjacent to a bridgehead, creating moderate steric bulk. Standard coupling agents (e.g., EDC/HOBt) often yield incomplete conversions. We utilize HATU, whose 7-aza-benzotriazole moiety accelerates the formation of the active ester, driving the reaction forward. DIPEA is selected as a non-nucleophilic base to liberate the free amine from the hydrochloride salt without competing for the activated acid.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess base accounts for the neutralization of the 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride salt[1].

  • Amine Addition: Add 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir at 25°C for 2–4 hours.

  • Quenching & Extraction: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol 2: Analytical Characterization (The Self-Validating Loop)

Causality & Rationale: To ensure structural integrity and the absence of unwanted side products, a dual-modal analytical approach is required to validate the output of Protocol 1.

  • LC-MS Validation: Run a 5–95% MeCN/

    
     gradient with 0.1% Formic Acid. The free base elutes early due to its polarity. We monitor for the disappearance of the 152.1 m/z 
    
    
    
    peak[2] and the appearance of the target mass. This confirms mass conversion but not regioselectivity.
  • NMR Spectroscopy (Regioselectivity Check): Dissolve the purified product in DMSO-

    
    . The 
    
    
    
    -methyl group of the pyrazole will appear as a sharp singlet around 3.7–3.8 ppm. The
    
    
    proton, adjacent to the newly formed amide, will shift significantly downfield (typically 4.5–5.0 ppm). This downfield shift self-validates that derivatization occurred selectively at the amine rather than elsewhere on the scaffold.

Workflow Visualization

G cluster_reactions Derivatization Pathways Start 2-Methyl-4,5,6,7-tetrahydro -2H-indazol-4-amine (MW: 151.21) Amidation Amide Coupling (HATU, DIPEA, DMF) Start->Amidation ReductiveAmination Reductive Amination (NaBH(OAc)3, DCE) Start->ReductiveAmination UreaFormation Urea Formation (Isocyanates, DCM) Start->UreaFormation LCMS LC-MS Validation (Mass Shift Confirmation) Amidation->LCMS ReductiveAmination->LCMS UreaFormation->LCMS NMR 1H/13C NMR (Regioselectivity Check) LCMS->NMR Lead Lead Candidate (Kinase/GPCR Modulator) NMR->Lead

Figure 1: Derivatization and analytical validation workflow for the tetrahydroindazole scaffold.

References

  • American Elements. "2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride". American Elements Catalog.1

  • PubChemLite. "2-methyl-4,5,6,7-tetrahydro-2h-indazol-4-amine". Université du Luxembourg. 2

  • BLD Pharm. "2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine". BLD Pharmatech. 3

Sources

Topic: A Comparative Analysis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine and its 1-Methyl Isomer: A Guide to Synthesis, Properties, and Biological Implications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Isomerism in Drug Design

In medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. The N-alkylation of heterocyclic scaffolds like indazole is a classic example of this principle. The decision to place a methyl group on the N1 versus the N2 position is not trivial; it is a strategic choice that can dictate the success or failure of a drug candidate. This guide provides a deep dive into the core differences between 1-methyl and 2-methyl substituted aminotetrahydroindazoles, offering both foundational principles and practical, field-proven insights for the drug development professional.

The Tetrahydroindazole Scaffold: A Privileged Core

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry, found in a multitude of approved drugs and clinical candidates.[1][2] Its hydrogenated form, the 4,5,6,7-tetrahydro-1H-indazole, retains key pharmacophoric features while offering a more three-dimensional structure, which can be advantageous for optimizing binding to protein targets.[3] The introduction of an amine at the 4-position creates a versatile scaffold with a basic center, poised for interaction with biological targets like kinases, G-protein coupled receptors (GPCRs), and ion channels.[4][5]

The core of our discussion revolves around the two primary regioisomers that arise from methylation of the parent tetrahydroindazole amine:

  • 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

  • 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

While both have the molecular formula C8H13N3, the seemingly subtle shift of a single methyl group between the two nitrogen atoms of the pyrazole ring fundamentally alters their electronic, steric, and physicochemical properties.[6][7]

Structural and Physicochemical Divergence: N1 vs. N2 Isomers

The indazole nucleus can exist in two tautomeric forms: the 1H- and 2H-indazoles. The 1H-tautomer, with its benzenoid structure, is generally the more thermodynamically stable form compared to the quinonoid-like 2H-tautomer.[2][8][9][10] This inherent stability difference is the foundation for understanding the distinct properties of their N-methylated derivatives.

dot graph TD { rankdir="LR"; node [shape=none, margin=0];

} caption: "Figure 1: Chemical structures of the two regioisomers."

Electronic Profile and Basicity

The position of the methyl group directly influences the electron distribution within the heterocyclic ring.

  • 1-Methyl Isomer: The N1 nitrogen is considered "pyrrole-like." Its lone pair of electrons contributes significantly to the aromaticity of the 10-π electron system.[10] Consequently, this nitrogen is less basic.

  • 2-Methyl Isomer: The N2 nitrogen is "pyridine-like." Its lone pair resides in an sp2 hybrid orbital in the plane of the ring and does not participate in the aromatic system, making it more available for protonation.[8]

This electronic difference has a direct and measurable impact on the molecule's basicity (pKb). While specific data for the tetrahydro-amino derivatives is not published, data for the parent methyl-indazoles provides a clear and transferable principle.

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleCausality
Basicity (pKb) 0.422.02The "pyridine-like" N2 in the 2-methyl isomer is a stronger proton acceptor.[9][11]
Dipole Moment (D) 1.50 D3.4 DThe quinonoid-like structure of the 2H-indazole results in greater charge separation.[9]
Table 1: Comparative Physicochemical Properties of N-Methyl Indazole Cores.

Field Insight: The higher basicity of the 2-methyl isomer is a critical design element. It will be more significantly protonated at physiological pH (7.4), which can enhance solubility but may also lead to stronger, less specific interactions with off-target acidic residues or phospholipids (phospholipidosis), a potential toxicological liability. The larger dipole moment can also influence membrane permeability and interactions within polar binding pockets.

The Synthetic Challenge: Achieving Regioselectivity

The direct alkylation of an N-unsubstituted indazole often yields a mixture of N1 and N2 isomers, presenting a significant purification challenge.[12][13][14] The ratio of these products is highly dependent on reaction conditions, which can be manipulated to favor one isomer over the other. This is a classic case of thermodynamic versus kinetic control.

dot graph G { layout=dot; rankdir=TB; splines=ortho;

} caption: "Figure 2: Factors influencing N-methylation regioselectivity."

Protocol: Selective Synthesis of the 1-Methyl Isomer (Thermodynamic Control)

This protocol is designed to favor the formation of the more stable N1-alkylated product. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent ensures complete deprotonation, allowing the system to reach thermodynamic equilibrium.[14][15]

Objective: To selectively synthesize 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazol-4-amine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Dispersion Wash: Weigh the NaH dispersion and wash it with anhydrous hexanes under nitrogen to remove the mineral oil. Carefully decant the hexanes.

  • Reaction Setup: Suspend the washed NaH in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve the starting indazole amine in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the indazolide anion.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide dropwise.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 isomer from any residual N2 isomer and starting material.

Self-Validation: The success of this protocol relies on maintaining anhydrous conditions to prevent quenching the NaH and the indazolide anion. The regiochemical outcome should be confirmed by NMR spectroscopy. As reported for related indazoles, the chemical shifts of the ring protons are distinct for N1 and N2 isomers; specifically, the H3 proton of the N2 isomer is typically shielded (appears at a lower frequency) compared to the H3 proton in the N1 isomer.[10]

Protocol: Favoring the 2-Methyl Isomer (Kinetic Control)

Achieving high selectivity for the N2-isomer is often more challenging. Kinetic control, where the product distribution is determined by the rate of reaction at each nitrogen, can sometimes be exploited. This often involves milder bases and different solvent systems. Some literature also points to specific reagents like trimethyloxonium tetrafluoroborate for favoring N2 alkylation.[10]

Objective: To favor the synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine.

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazol-4-amine (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add the starting indazole amine, potassium carbonate, and anhydrous DMF.

  • Alkylation: Add methyl iodide to the suspension at room temperature.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until TLC or LC-MS indicates consumption of the starting material. Causality Note: Temperature can influence the N1/N2 ratio.[16] This step requires optimization for the specific substrate.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The N2 isomer is typically more polar than the N1 isomer and will have a lower Rf value on silica gel.

Field Insight: While this protocol may favor the N2 isomer, it will almost certainly produce a mixture. The key to success is a robust purification strategy. For difficult separations, reverse-phase HPLC may be required. An alternative, more complex strategy involves installing a directing group on the N1 position, alkylating N2, and then removing the directing group.

Implications for Biological Activity and Drug Design

The choice between the N1 and N2 methyl isomers has profound consequences for how the molecule interacts with its biological target.

dot graph G { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption: "Figure 3: Differential binding implications of N1 vs. N2 isomers."

  • Hydrogen Bonding: The most significant difference is in hydrogen bonding capability. The N2-methyl isomer presents a strong, "pyridine-like" hydrogen bond acceptor at the N1 position. Conversely, the N1-methyl isomer has a much weaker "pyrrole-like" acceptor at N2. If the target's binding pocket has a critical hydrogen bond donor (e.g., the backbone N-H of a hinge region in a kinase), the N2-methyl isomer may exhibit significantly higher affinity.

  • Steric Profile: The methyl group itself occupies space. Depending on the topology of the binding site, placing the methyl group at N1 versus N2 will orient the rest of the molecule differently, potentially creating favorable or unfavorable steric interactions.

  • Metabolism: The electronic differences can influence susceptibility to cytochrome P450-mediated metabolism. One isomer might be more readily oxidized than the other, impacting the compound's half-life and metabolic profile.

Case Example Context: In the development of inhibitors for enzymes like aromatase, the presence and position of a basic nitrogen that can coordinate with the heme iron of the cytochrome P450 enzyme is critical for activity.[17][18] While our title compounds are not direct aromatase inhibitors, this principle of a precisely positioned basic center is widely applicable. For a hypothetical kinase target, the N2-methyl isomer's N1 atom might be perfectly positioned to accept a hydrogen bond from the hinge region, while the N1-methyl isomer might fail to make this critical interaction, resulting in a dramatic loss of potency.

Conclusion: A Deliberate Design Choice

The distinction between 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine and its 1-methyl isomer is a clear illustration of how subtle structural changes lead to significant functional consequences. The N2-isomer is more basic, more polar, and presents a strong hydrogen bond acceptor at N1, whereas the N1-isomer is less basic and less polar. The synthesis of either isomer with high regioselectivity is a common challenge in medicinal chemistry, requiring careful control of reaction conditions to navigate the landscape of kinetic and thermodynamic control. For drug development professionals, understanding these differences is essential for rational design, enabling the strategic selection of the isomer that possesses the optimal physicochemical properties and pharmacophoric elements for a given biological target.

References

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). CJST.
  • A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine. (n.d.). Benchchem.
  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. (n.d.). Benchchem.
  • Mei, Y., & Yang, B. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals.
  • 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. (2023, August 16). Smolecule.
  • A Comparative Guide to Indazole Alkylation. (n.d.). Benchchem.
  • Development of a selective and scalable N1-indazole alkylation. (2024, February 20). PMC - NIH.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journals.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • 2-methyl-4,5,6,7-tetrahydro-2h-indazol-4-amine. (n.d.). PubChemLite.
  • 1-methyl-4,5,6,7-tetrahydro-1h-indazol-4-amine. (n.d.). PubChemLite.
  • Synthesis and biological evaluation of new indazole derivatives. (n.d.). Academia.edu.
  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride. (n.d.). AMERICAN ELEMENTS.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PMC.
  • Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. (n.d.).
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2025, August 10).
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022, March 15). Journal of Medicinal and Chemical Sciences.
  • Pharmacophore-guided drug discovery investigations leading to bioactive 5-aminotetrahydropyrazolopyridines. Implications for the binding mode of heterocyclic dopamine D3 receptor agonists. (2005, September 8). PubMed.
  • 4,5,6,7-tetrahydro-1H-indazole. (2025, May 20). ChemSynthesis.
  • 1-methyl-4,5,6,7-tetrahydro-1h-indazol-4-ol. (n.d.). PubChemLite.
  • Aminoglutethimide: review of pharmacology and clinical use. (n.d.). PubMed - NIH.
  • 3-Amino-4,5,6,7-tetrahydro-1H-indazole CAS number and chemical properties. (n.d.). Benchchem.
  • Novel, non-acylguanidine-type Na(+)/H(+) exchanger inhibitors: synthesis and pharmacology of 5-tetrahydroquinolinylidene aminoguanidine derivatives. (2002, July 4). PubMed.
  • Pharmacological Activities of Aminophenoxazinones. (2021, June 7). PubMed.
  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. (2022, April 11). Semantic Scholar.
  • Isin, E. M., de Jonge, M., & Castagnoli, N., Jr. (2001, June 15). Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives. PubMed.

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Solubility Profile of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine in Organic Solvents: A Predictive and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine (Molecular Formula: C8H13N3) is a highly functionalized heterocyclic primary amine utilized in advanced organic synthesis and medicinal chemistry[1]. Because it is frequently handled both as a free base and as a hydrochloride salt (CAS 1803561-52-5)[2], understanding its thermodynamic solubility across various organic solvents is a critical prerequisite for reaction optimization, purification, and formulation.

This whitepaper provides a comprehensive, field-proven framework for predicting and empirically determining the solubility profile of this compound. By synthesizing Hansen Solubility Parameters (HSPs)[3] with an adapted OECD Test Guideline 105 (Shake-Flask Method)[4][5], this guide establishes a self-validating system for robust solubility profiling.

Physicochemical Profiling and Solvation Thermodynamics

To accurately predict the solubility of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine, one must first analyze its structural thermodynamics. The molecule features a rigid tetrahydroindazole core, a methyl group at the 2-position, and a primary amine at the 4-position.

Quantitative Molecular Descriptors

Data derived from predictive models and structural analysis[1].

PropertyValueSolvation Implication
Monoisotopic Mass 151.11 DaLow molecular weight facilitates favorable entropy of mixing (

).
Predicted XlogP ~ -0.1Highly hydrophilic nature; prefers polar environments.
H-Bond Donors 1 (Primary Amine)Strong interaction with protic and polar-aprotic solvents.
H-Bond Acceptors 2 (Indazole Nitrogens)High affinity for protic solvents (e.g., Alcohols, Water).
Hansen Solubility Parameters (HSP) Application

The principle of "like dissolves like" is quantified using Hansen Solubility Parameters, which divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[3].

For 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine, the primary amine and indazole nitrogens drive high


 and 

values. Consequently, the thermodynamic radius of solubility—the "HSP Sphere"—will heavily encompass solvents with strong hydrogen-bonding capabilities and high dielectric constants, while excluding non-polar aliphatic hydrocarbons where the HSP mismatch is too severe[3][6].

Predicted Solubility Behavior in Key Organic Solvents

The solvation dynamics of this compound are heavily dependent on its ionization state. The free base relies on dipole-dipole and hydrogen-bonding interactions, whereas the hydrochloride salt (CAS 1803561-52-5) requires solvents capable of overcoming its high crystalline lattice energy via ion-dipole stabilization[2].

Table 1: Solvent Class Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted Solubility (Free Base)Predicted Solubility (HCl Salt)Mechanistic Rationale
Protic Polar Methanol, EthanolHigh Very High Strong

alignment. Solvents act as both H-bond donors and acceptors, effectively solvating both the free amine and dissociated chloride ions.
Aprotic Polar DMSO, DMFHigh High High dielectric constants and strong

alignment stabilize the polar core and the salt form via powerful ion-dipole interactions.
Aprotic Moderate Ethyl Acetate, DCMModerate Low Dispersion forces (

) dominate. Sufficient for the free base, but lacks the solvating power to break the HCl salt lattice.
Non-Polar Hexane, HeptaneVery Low Insoluble Extreme HSP mismatch. The lack of polar and H-bonding capabilities makes the thermodynamics of dissolution highly unfavorable.

Empirical Methodology: Miniaturized Shake-Flask Protocol

While predictive models are useful, regulatory and formulation standards require empirical thermodynamic solubility data. The following protocol is a miniaturized adaptation of the OECD Test Guideline 105 [4], optimized for organic solvents to conserve Active Pharmaceutical Ingredients (API) while ensuring high-throughput accuracy[5][7].

Causality in Protocol Design
  • Why miniaturize? Traditional shake-flask methods require large volumes of solvent and API. Miniaturization (using 1-2 mL) achieves the same thermodynamic equilibrium while conserving the high-value indazolamine intermediate[7].

  • Why verify pH post-equilibration? The dissolution of a basic primary amine can auto-basify unbuffered protic solvents. If the pH shifts, the ionization state of the molecule changes, altering the equilibrium solubility[7].

Step-by-Step Experimental Workflow

Step 1: Saturation Preparation

  • Accurately weigh an excess amount of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine (e.g., 50 mg) into a 2.0 mL glass HPLC vial.

  • Add 1.0 mL of the selected organic solvent. The goal is to ensure a visible suspension remains, guaranteeing that the solution is fully saturated[5].

Step 2: Thermodynamic Equilibration 3. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. 4. Place the vials in a temperature-controlled incubator/shaker set strictly to 25.0 ± 0.1 °C. 5. Agitate at 300 RPM for 24 to 72 hours. Note: 24 hours is typically sufficient for organic solvents, but 72 hours guarantees that the thermodynamic plateau has been reached[5].

Step 3: Phase Separation 6. Remove the vials and allow them to stand for 1 hour to let larger particulates settle. 7. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25 °C. This physically separates the undissolved solid from the saturated supernatant, preventing false-positive concentration readings[7].

Step 4: Analytical Quantification 8. Carefully extract an aliquot of the clear supernatant. 9. Dilute the aliquot appropriately with the mobile phase to fall within the linear range of your analytical method. 10. Quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) or Mass Spectrometry (LC-MS), interpolating against a previously established calibration curve[5].

Step 5: Validation and pH Check 11. For protic or aqueous-organic mixtures, measure the pH of the final suspension. Record this value alongside the solubility data to define the exact physicochemical state of the measurement[7].

Logical Workflow Visualization

The following diagram illustrates the self-validating experimental workflow required to accurately profile the solubility of the target compound.

G Start 2-Methyl-4,5,6,7-tetrahydro- 2H-indazol-4-amine Form Determine API Form (Free Base vs. HCl Salt) Start->Form Solvent Solvent Selection (HSP & Dielectric Constant) Form->Solvent Shake Miniaturized Shake-Flask (OECD 105 Adapted) Solvent->Shake Equil Thermodynamic Equilibration (24-72h, Constant Temp) Shake->Equil Sep Phase Separation (Centrifugation at 10,000xg) Equil->Sep Quant Quantification (HPLC-UV / LC-MS) Sep->Quant Result Equilibrium Solubility (Thermodynamic Profile) Quant->Result

Workflow for determining thermodynamic solubility using the miniaturized shake-flask method.

Conclusion

The solubility profile of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine is dictated by its highly polar, hydrogen-bonding capable structure. By leveraging Hansen Solubility Parameters, researchers can intelligently select organic solvents that minimize thermodynamic mismatch. When empirical data is required, the miniaturized shake-flask method—adapted from OECD 105—provides a robust, material-efficient, and highly accurate protocol for determining the exact saturation limits of both the free base and its corresponding salts.

References

  • American Elements. "2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride | AMERICAN ELEMENTS." American Elements Catalog. Available at: [Link]

  • PubChemLite / Université du Luxembourg. "2-methyl-4,5,6,7-tetrahydro-2h-indazol-4-amine - PubChemLite." PubChemLite Database. Available at: [Link]

  • Hansen Solubility Parameters. "HSP for Beginners." Hansen-Solubility.com. Available at:[Link]

  • Polytechnical University of Catalonia. "Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites." UPCommons. Available at: [Link]

  • Korea University / Environmental Science & Technology. "Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing (Reference to OECD 105)." Korea.ac.kr. Available at:[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." TBZMED. Available at:[Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." DissolutionTech.com. Available at:[Link]

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LogP and Physicochemical Properties of 2-Methyl-Tetrahydroindazole Amines: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 2-methyl-4,5,6,7-tetrahydro-2H-indazole (THI) amine scaffold has emerged as a privileged structure in modern medicinal chemistry. It is heavily utilized in the development of highly selective Sigma-2 receptor ligands for central nervous system (CNS) disorders, human dihydroorotate dehydrogenase (DHODH) inhibitors for oncology, and Novel Bacterial Topoisomerase Inhibitors (NBTIs)[1, 2, 3].

Optimizing the physicochemical properties of this scaffold—specifically its lipophilicity (LogP), ionization constant (pKa), and thermodynamic solubility—is critical. The delicate balance between the lipophilic tetrahydroindazole core and the hydrophilic basic amine dictates the molecule's blood-brain barrier (BBB) permeability, target engagement, and metabolic survivability. This whitepaper provides a deep-dive technical analysis of the physicochemical behavior of 2-methyl-THI amines, detailing the causality behind structural modifications and providing self-validating experimental workflows for ADME profiling.

Structural Anatomy and Tautomeric Control

The core architecture of a 2-methyl-THI amine consists of a pyrazole ring fused to a saturated cyclohexane ring, with a methyl group at the N2 position and an aliphatic amine appended to the saturated ring (often at C4 or C5) or via a linker.

The Role of N2-Methylation

Unsubstituted indazoles and tetrahydroindazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms. This tautomerization complicates structure-activity relationships (SAR) because the two tautomers present different hydrogen-bond donor/acceptor profiles and distinct LogP values. By introducing a methyl group at the N2 position, medicinal chemists permanently lock the heterocycle into the 2H-indazole configuration. This deliberate synthetic choice serves three purposes:

  • SAR Stabilization: Ensures a single, predictable binding conformation within the target protein's active site.

  • Permeability Enhancement: Masks a hydrogen bond donor (the N-H group), thereby lowering the topological polar surface area (TPSA) and enhancing passive membrane permeability.

  • LogP Modulation: Marginally increases the intrinsic lipophilicity of the core, pushing the LogP into the optimal range (2.0–3.5) for CNS penetration [1].

The Role of the Amine

The appending of a basic aliphatic amine (e.g., piperidine, dimethylamine, or primary amine) introduces a highly basic center (pKa ~8.5–9.5). At physiological pH (7.4), this amine is predominantly protonated. This ionization is the primary driver for the scaffold's excellent thermodynamic aqueous solubility, allowing the formation of stable hydrochloride or mesylate salts.

Physicochemical Profiling & ADME Consequences

Lipophilicity (LogP and LogD)

The intrinsic lipophilicity (LogP) of the un-ionized 2-methyl-THI core is moderately high due to the saturated carbocyclic ring. However, the effective lipophilicity at physiological pH (LogD


) is significantly lower due to the protonation of the amine.
  • Causality in Design: For Sigma-2 receptor ligands targeting the CNS, a LogD

    
     between 1.5 and 2.5 is targeted to ensure sufficient lipid bilayer solubility for BBB crossing without triggering excessive non-specific binding or hERG channel blockade [3].
    
Aqueous Solubility

The 2-methyl-THI amine series demonstrates highly favorable drug-like solubility. Because the basic amine acts as a solubilizing moiety, thermodynamic solubility in PBS buffer (pH 7.4) routinely exceeds 1.0 mM, with optimized derivatives reaching >2.4 mM[1]. This high solubility mitigates the need for complex, lipid-based formulations during in vivo dosing.

Metabolic Stability (The Soft Spot)

While the 2-methyl-THI core provides excellent physicochemical properties, it presents a specific metabolic liability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) profiling of THI derivatives incubated with mouse liver microsomes (MLM) reveals that the saturated cyclohexane ring is a primary metabolic "soft spot" [2]. Hepatic Cytochrome P450 (CYP450) enzymes readily catalyze the mono-hydroxylation of the C4 or C7 positions of the tetrahydroindazole ring. Highly lipophilic derivatives often show rapid degradation (complete consumption within 60 minutes) [1]. To counter this, chemists often introduce steric bulk, fluorine atoms, or heteroatoms into the saturated ring to block CYP450 access and improve half-life.

G Parent 2-Methyl-THI Amine (Active Drug) CYP450 Hepatic CYP450 (Oxidation) Parent->CYP450 Metabolite1 Mono-hydroxylated THI (C4/C7 position) CYP450->Metabolite1 Major Pathway Metabolite2 N-Dealkylation (Amine loss) CYP450->Metabolite2 Minor Pathway

Caption: Primary CYP450-mediated metabolic degradation pathways of 2-methyl-THI amines.

Quantitative Data Summary

The following table synthesizes the representative physicochemical and ADME data for optimized 2-methyl-tetrahydroindazole amine derivatives based on recent medicinal chemistry campaigns targeting Sigma receptors and DHODH [1, 2].

PropertyTarget Range for CNS / Systemic DrugsObserved Range for 2-Methyl-THI AminesImplication for Drug Development
Molecular Weight (MW) < 400 Da250 – 380 DaExcellent ligand efficiency; highly compliant with Lipinski's Rule of 5.
LogP (Calculated) 2.0 – 4.02.5 – 3.8Sufficient intrinsic lipophilicity for target pocket binding.
LogD (pH 7.4) 1.0 – 3.01.2 – 2.4Optimal balance for oral absorption and BBB penetration.
Amine pKa 8.0 – 9.58.2 – 9.1Ensures >90% protonation at pH 7.4, driving solubility.
Thermodynamic Solubility > 100 µM400 µM – >2.4 mMExceptional aqueous solubility in PBS; easy formulation.
MLM Stability (t

)
> 45 minutes15 – >60 minutesVariable. Requires structural tuning to block ring hydroxylation.

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity data, the following protocols are designed as self-validating systems. They incorporate internal mass-balance checks and controls to prevent false positives caused by compound aggregation, non-specific binding, or analytical artifacts.

Protocol 1: Shake-Flask Determination of LogP/LogD

Purpose: To determine the true thermodynamic partition coefficient, accounting for ionization.

  • Phase Pre-saturation: Vigorously stir 1-octanol and aqueous buffer (pH 7.4 PBS for LogD; 0.1 M HCl for intrinsic LogP of the protonated form) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve the 2-methyl-THI amine in the pre-saturated aqueous phase at a concentration of 100 µM.

  • Partitioning: Add an equal volume of pre-saturated 1-octanol to the aqueous sample in a glass vial (avoid plastics to prevent lipophilic adsorption).

  • Equilibration: Shake mechanically for 60 minutes at 25°C, followed by centrifugation at 3000 x g for 15 minutes to achieve complete phase separation.

  • Self-Validation (Mass Balance): Quantify the compound concentration in both the aqueous (

    
    ) and octanol (
    
    
    
    ) phases using LC-MS/MS. Calculate recovery:
    
    
    . If recovery is <95%, discard the result (indicates precipitation or glass binding).
  • Calculation:

    
    .
    
Protocol 2: Thermodynamic Aqueous Solubility Assay

Purpose: To measure the absolute solubility limit of the crystalline compound in physiological buffer.

  • Solid Addition: Add 5 mg of the solid 2-methyl-THI amine to 1 mL of PBS (pH 7.4) in a glass vial.

  • Incubation: Shake the suspension at 37°C for 48 hours to ensure thermodynamic equilibrium is reached (kinetic supersaturation is a common artifact in shorter incubations).

  • Filtration: Filter the suspension through a 0.2 µm PTFE syringe filter. Crucial Step: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate and quantify via HPLC-UV against a standard curve prepared in DMSO.

  • Self-Validation (Solid State Check): Recover the remaining undissolved solid and analyze via Powder X-Ray Diffraction (PXRD) to ensure the compound did not convert to a less soluble hydrate or polymorph during the assay.

Protocol 3: Microsomal Stability Assay (MLM)

Purpose: To identify CYP450-mediated metabolic soft spots.

  • Incubation Mixture: Combine mouse liver microsomes (0.5 mg/mL protein), the THI amine (1 µM), and PBS (pH 7.4) in a 96-well plate at 37°C.

  • Initiation: Start the reaction by adding the cofactor NADPH (1 mM final concentration).

  • Time-Course Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Self-Validation (Controls):

    • Positive Control: Run Verapamil in parallel to confirm microsomal enzymatic activity.

    • Negative Control: Run the THI amine without NADPH to rule out chemical instability or non-CYP degradation.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

G Synthesis Synthesize 2-Methyl-THI Amine LogP Measure LogP/LogD (Target: 2.0 - 3.5) Synthesis->LogP Solubility Thermodynamic Solubility (Target: >1 mM in PBS) LogP->Solubility Microsomal Microsomal Stability (MLM) Identify Soft Spots Solubility->Microsomal Decision Favorable ADME? Microsomal->Decision InVivo In Vivo PK/PD Studies Decision->InVivo Yes Redesign Structural Modification (Block Hydroxylation) Decision->Redesign No Redesign->Synthesis

Caption: Iterative physicochemical and ADME optimization workflow for 2-methyl-THI amines.

References

  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem (2019). National Institutes of Health (NIH). Available at:[Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry (2020). American Chemical Society (ACS). Available at:[Link]

  • Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs). Journal of Medicinal Chemistry (2020). American Chemical Society (ACS). Available at:[Link]

Comprehensive Safety Data and Physicochemical Profiling of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Safety Whitepaper

Executive Summary & Structural Context

In modern medicinal chemistry, the indazole scaffold serves as a privileged pharmacophore, frequently deployed as a bioisostere for indoles and pyrazoles in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Specifically, 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine presents a unique structural motif: a partially saturated indazole ring coupled with a primary aliphatic amine.

While this structural combination is highly valuable for fragment-based drug discovery, it introduces specific handling and safety challenges. The primary amine at the 4-position acts as a potent nucleophile and a localized base. Consequently, improper handling can lead to rapid degradation (via atmospheric N-oxidation or carbamate formation with CO₂) and poses specific toxicological hazards to laboratory personnel. This guide synthesizes the physicochemical properties, toxicological mechanisms, and self-validating handling protocols required to safely manage this compound in both its free base and hydrochloride salt forms.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of this compound is the first step in risk mitigation. The free base form is highly reactive, which is why commercial suppliers often synthesize the hydrochloride (HCl) or dihydrochloride salts to improve bench stability and aqueous solubility.

Table 1: Physicochemical & Identification Data
PropertyValue (Free Base)Value (HCl Salt)
CAS Number 1488698-36-71803561-52-5
Molecular Formula C₈H₁₃N₃C₈H₁₄ClN₃
Molar Mass 151.21 g/mol 187.67 g/mol
Monoisotopic Mass 151.11095 Da187.0876 Da
Predicted XlogP -0.1N/A (Ionized)
Physical State SolidCrystalline Solid

Data supported by structural databases and commercial supplier specifications [1][2].

Causality Insight: The predicted XlogP of -0.1 indicates that the free base is amphiphilic, allowing it to partition effectively across lipid bilayers when un-ionized. This property makes it an excellent drug candidate but also increases its systemic toxicity profile upon accidental dermal exposure or ingestion.

Toxicological Mechanisms & GHS Hazard Profiling

Standard Safety Data Sheets (SDS) often list hazards without explaining the underlying chemical biology. As an application scientist, you must understand why a compound is hazardous to effectively mitigate the risk. Based on the chemical behavior of tetrahydroindazole amines [3], the following Globally Harmonized System (GHS) classifications apply.

Table 2: GHS Hazard Statements & Mechanistic Causality
GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedRapid absorption of the un-ionized free base in the alkaline environment of the lower GI tract leads to systemic toxicity.
H315 Causes skin irritationThe basic primary amine deprotonates physiological moisture, creating localized high pH that drives epidermal lipid saponification.
H319 Causes serious eye irritationHigh binding affinity of the nucleophilic amine to corneal proteins causes rapid, localized protein denaturation.
H335 May cause respiratory irritationInhalation of micro-particulates results in basic hydrolysis of sensitive mucosal membranes in the respiratory tract.
Mechanistic Pathway of Tissue Irritation

To visualize the hazard causality, the following diagram illustrates the biochemical pathway triggered by accidental exposure to the free base amine.

Toxicity_Mechanism Exposure Exposure to Free Base Amine Moisture Contact with Physiological Moisture Exposure->Moisture Deprotonation Local Alkalinity (High pH) Moisture->Deprotonation Lipid Saponification of Membrane Lipids Deprotonation->Lipid Protein Protein Denaturation Deprotonation->Protein Irritation GHS Hazard: H315/H319 Tissue Irritation Lipid->Irritation Protein->Irritation

Fig 1: Mechanistic pathway of tissue irritation caused by aliphatic amine exposure.

Self-Validating Experimental Protocols

Trust in scientific methodology requires that every protocol includes an internal validation step. The following workflows are designed to ensure both the safety of the operator and the chemical integrity of the compound.

Protocol A: Safe Solubilization and Stock Preparation (10 mM)

Because the primary amine is susceptible to oxidation, preparation of stock solutions must be tightly controlled.

Step-by-Step Methodology:

  • Environmental Control: Transfer the sealed vial to a certified fume hood (minimum face velocity of 0.5 m/s). Ensure the analytical balance is grounded to prevent static-induced aerosolization of the powder.

  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) purged with Argon gas for 15 minutes prior to use. Causality: Argon displaces dissolved oxygen, preventing the N-oxidation of the primary amine during the exothermic dissolution process.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex gently and sonicate in a water bath not exceeding 30°C.

  • Aliquot & Storage: Aliquot the solution into amber glass vials, blanket with Argon, and store at -20°C.

Self-Validation Step: Take a 1 µL aliquot of the final stock and dilute it in 1 mL of Mobile Phase A (0.1% Formic Acid in LC-MS grade water). Inject onto an LC-MS system.

  • Pass Criteria: The presence of an [M+H]⁺ peak at m/z 152.11 validates the intact API.

  • Fail Criteria: The presence of an[M+16]⁺ peak indicates that N-oxidation occurred during handling, requiring the batch to be discarded.

Solubilization_Workflow Start Weigh Compound (Inert Atmosphere) Solvent Add Anhydrous DMSO (Argon Purged) Start->Solvent Dissolution Vortex & Sonicate (Max 30°C) Solvent->Dissolution Validation LC-MS Validation Check for N-Oxidation Dissolution->Validation Pass Store Aliquots at -20°C Validation->Pass Purity >95% Fail Discard & Reprepare Validation->Fail Degradation Detected

Fig 2: Self-validating workflow for the safe solubilization and storage of the compound.

Protocol B: Chemical Spill Decontamination Workflow

In the event of a dry powder or concentrated solution spill, standard water cleanup is insufficient and may exacerbate the spread of the compound.

Step-by-Step Methodology:

  • Containment: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Surround the spill with inert absorbent material (e.g., vermiculite or sand).

  • Neutralization: Apply a weak acid solution—specifically 1% Acetic Acid in water—directly to the spill. Causality: A weak acid safely protonates the free base amine to form a water-soluble acetate salt without triggering a highly exothermic reaction that a strong acid (like HCl) would cause.

  • Absorption & Disposal: Wipe the area with absorbent pads, place all materials in a sealed, labeled hazardous waste container, and transfer to a chemical waste accumulation area.

Self-Validation Step: Post-cleanup, swab the affected surface with a universal pH indicator strip moistened with deionized water.

  • Pass Criteria: A reading of pH 6.5–7.5 validates that the basic amine has been fully neutralized and removed.

  • Fail Criteria: A pH > 8 indicates residual active compound, requiring a secondary 1% acetic acid wash and re-validation.

References

  • American Elements . "2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride Properties & Safety Data". American Elements Materials Catalog. Available at:[Link]

  • PubChemLite / University of Luxembourg . "2-methyl-4,5,6,7-tetrahydro-2h-indazol-4-amine (CID 69037234)". PubChem Database. Available at:[Link]

Methodological & Application

Application Note: A Modular Synthetic Route to 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine from Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine, a valuable scaffold in medicinal chemistry. The described synthetic strategy is a robust, two-step process commencing from commercially available 1,3-cyclohexanedione. The initial step involves a regioselective condensation with methylhydrazine to construct the core 2-methyl-tetrahydro-2H-indazol-4-one intermediate. The subsequent transformation of the ketone to the target primary amine is achieved via a carefully optimized reductive amination protocol. This application note details the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into process optimization and characterization, tailored for researchers in synthetic chemistry and drug development.

Introduction and Strategic Overview

The 4,5,6,7-tetrahydro-2H-indazole core is a "privileged structure" in drug discovery, forming the backbone of compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and kinase inhibitory properties.[1][2][3] The title compound, 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine, serves as a key building block for creating libraries of novel therapeutic agents. Its synthesis from simple cyclic ketones offers a cost-effective and scalable route.

The strategy outlined herein is designed for efficiency and modularity, proceeding through a stable, isolable ketone intermediate. This approach allows for rigorous purification and characterization at the midpoint, ensuring high purity in the final product.

The overall transformation is depicted below:

G cluster_0 Part 1: Indazole Core Formation cluster_1 Part 2: Reductive Amination A 1,3-Cyclohexanedione B Intermediate: 2-Methyl-4,5,6,7-tetrahydro- 2H-indazol-4-one A->B  Methylhydrazine,  Acid Catalyst (e.g., AcOH) C Target Compound: 2-Methyl-4,5,6,7-tetrahydro- 2H-indazol-4-amine B->C  Ammonia Source (e.g., NH4OAc),  Reducing Agent (e.g., NaBH3CN)  

Figure 1: High-level synthetic workflow from cyclohexanedione to the target amine.

Part 1: Synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-one

2.1. Principle and Mechanistic Rationale The formation of the tetrahydroindazole ring system is a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5] In this case, 1,3-cyclohexanedione reacts with methylhydrazine. The reaction proceeds via initial nucleophilic attack of one of the hydrazine nitrogens onto a carbonyl group, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrazole ring fused to the cyclohexane backbone.

The use of methylhydrazine introduces a question of regioselectivity. The more nucleophilic, sterically accessible terminal nitrogen of methylhydrazine preferentially attacks the carbonyl, leading to the formation of the 2-methyl isomer as the major product over the 1-methyl isomer. The acidic medium, typically acetic acid, serves both as a solvent and a catalyst, facilitating the dehydration step.

2.2. Detailed Experimental Protocol

Materials and Reagents:

ReagentM.W.QuantityMolesNotes
1,3-Cyclohexanedione112.13 g/mol 10.0 g89.2 mmol
Methylhydrazine46.07 g/mol 4.5 mL89.2 mmol(d = 0.87 g/mL) Handle in a fume hood.
Glacial Acetic Acid60.05 g/mol 100 mL-Solvent and catalyst.
Saturated NaHCO₃ (aq)-~250 mL-For neutralization.
Ethyl Acetate-~300 mL-For extraction.
Anhydrous MgSO₄---For drying.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-cyclohexanedione (10.0 g, 89.2 mmol) and glacial acetic acid (100 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Carefully add methylhydrazine (4.5 mL, 89.2 mmol) dropwise to the solution over 10 minutes. The addition is exothermic.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (~250 mL) to neutralize the acetic acid. Stir until CO₂ evolution ceases.

  • Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

2.3. Expected Results and Characterization

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • IUPAC Name: 2-methyl-6,7-dihydro-5H-indazol-4-one[6]

  • Molecular Formula: C₈H₁₀N₂O[6]

  • Molecular Weight: 150.18 g/mol [6]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H), 3.80 (s, 3H), 2.75 (t, J=6.0 Hz, 2H), 2.45 (t, J=6.0 Hz, 2H), 2.10 (quint, J=6.0 Hz, 2H).

Part 2: Reductive Amination to 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

3.1. Principle and Mechanistic Rationale Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability in pharmaceutical chemistry.[7][8] The process involves the in-situ formation of an imine or enamine from the ketone intermediate and an ammonia source, which is then immediately reduced to the corresponding amine.

The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for this transformation. It is a mild reducing agent that is stable in weakly acidic conditions (pH 4-6), which are optimal for iminium ion formation. Crucially, NaBH₃CN reduces the protonated iminium ion intermediate much more rapidly than it reduces the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct.[9] Ammonium acetate serves as both the ammonia source and a buffer to maintain the appropriate pH.

G cluster_legend Mechanism Legend A Indazolone (Ketone) reagents1 + NH3 - H2O (Weakly Acidic) A->reagents1 B Iminium Ion Intermediate reagents2 [H-] (e.g., NaBH3CN) B->reagents2 C Target Amine reagents1->B reagents2->C Key1 Reactant Key2 Key Intermediate Key3 Product

Figure 2: Simplified mechanism of the reductive amination process.

3.2. Detailed Experimental Protocol

Materials and Reagents:

ReagentM.W.QuantityMolesNotes
2-Methyl-tetrahydro-2H-indazol-4-one150.18 g/mol 5.0 g33.3 mmolFrom Part 1.
Ammonium Acetate (NH₄OAc)77.08 g/mol 25.7 g333 mmol10 equivalents.
Sodium Cyanoborohydride (NaBH₃CN)62.84 g/mol 3.15 g50.0 mmol1.5 equivalents. Toxic, handle with care.
Methanol (MeOH)32.04 g/mol 150 mL-Solvent.
2 M Hydrochloric Acid (HCl)-~20 mL-For quenching.
2 M Sodium Hydroxide (NaOH)-~30 mL-For basification.
Dichloromethane (DCM)-~300 mL-For extraction.

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-one (5.0 g, 33.3 mmol) and ammonium acetate (25.7 g, 333 mmol) in methanol (150 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • In a single portion, add sodium cyanoborohydride (3.15 g, 50.0 mmol). Caution: NaBH₃CN is toxic and may release HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.

  • After completion, cool the flask in an ice bath. Slowly and carefully add 2 M HCl to quench the excess reducing agent and decompose the borane complexes. Continue addition until gas evolution ceases (final pH ~2).

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water (100 mL) to the residue and transfer to a separatory funnel. Wash with dichloromethane (2 x 50 mL) to remove any non-basic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of 2 M NaOH until the pH is >10.

  • Extract the basic aqueous layer with dichloromethane (4 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.

  • The product can be further purified by crystallization of its hydrochloride salt or by silica gel chromatography using a polar eluent system (e.g., 5-10% methanol in dichloromethane with 0.5% triethylamine).

3.3. Expected Results and Characterization

  • Yield: 60-75%

  • Appearance: Colorless oil or low-melting solid.

  • Molecular Formula: C₈H₁₃N₃

  • Molecular Weight: 151.21 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (s, 1H), 3.75 (s, 3H), 3.50 (m, 1H), 2.80-2.60 (m, 2H), 2.40-2.20 (m, 2H), 2.00-1.80 (m, 2H), 1.65 (br s, 2H, -NH₂).

Troubleshooting and Key Considerations

  • Regioisomer Formation: While the 2-methyl isomer is the major product in the initial condensation, small amounts of the 1-methyl isomer can form. Careful purification of the ketone intermediate is recommended to ensure the isomeric purity of the final product.

  • Incomplete Reductive Amination: If the reaction stalls, a small amount of glacial acetic acid can be added to facilitate iminium ion formation. However, do not make the solution strongly acidic, as this can rapidly decompose the NaBH₃CN.

  • Alternative Reducing Agents: Sodium triacetoxyborohydride (STAB) is an excellent, less toxic alternative to NaBH₃CN.[9] It is often used in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF).

  • Purification: The final amine product is basic and may streak on standard silica gel. Pre-treating the silica with triethylamine or using an amine-functionalized silica gel can significantly improve chromatographic separation.

References

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]

  • Lee, J. H., et al. (2005). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. Pest Management Science. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. Available at: [Link]

  • Kim, J-K., et al. (2001). Synthesis and herbicidal activities of 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole and their related derivatives. ResearchGate. Available at: [Link]

  • Cannon, J. G., et al. (1982). Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Ito, S., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2H-indazoles. organic-chemistry.org. Available at: [Link]

  • Jones, R. A. (1967). 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V. Isomers and their dimerisations. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Paudler, W. W. & Pachler, K. (1971). Synthesis of 5-Substituted 4,5,6,7-Tetrahydroindoles from Cyclohexanones. The Journal of Organic Chemistry. Available at: [Link]

  • Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Omega. Available at: [Link]

  • American Elements. 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-one. americanelements.com. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. Available at: [Link]

  • Van den Eynde, J. J. & De Smet, N. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Reductive Amination of Tetrahydroindazol-4-one Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tetrahydroindazol-4-one Scaffold in Modern Drug Discovery

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active agents.[1][2] Its rigid, bicyclic framework allows for precise three-dimensional orientation of substituents, making it an ideal template for designing potent and selective ligands for various biological targets. Notably, derivatives of this scaffold have shown significant promise as inhibitors of human neutrophil elastase (HNE), a key therapeutic target in inflammatory diseases.[1][2] Furthermore, these compounds are being explored for their potential in cancer therapy, including as inhibitors of human dihydroorotate dehydrogenase (DHODH).[3]

The introduction of a substituted amino group at the C4 position via reductive amination is a critical transformation in the synthesis of these therapeutic candidates. This powerful carbon-nitrogen bond-forming reaction converts the ketone functionality into a diverse array of primary, secondary, and tertiary amines, enabling extensive structure-activity relationship (SAR) studies.[4] This document provides detailed protocols and expert insights into the practical application of reductive amination for the synthesis of 4-amino-tetrahydroindazole derivatives, aimed at researchers and professionals in drug development.

Core Principles: The Mechanism of Reductive Amination

Reductive amination is a two-step, one-pot process that begins with the condensation of a carbonyl compound (in this case, the tetrahydroindazol-4-one) with an amine to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an iminium ion. The iminium ion is then reduced in situ by a hydride-based reducing agent to afford the final amine product.[4]

The key to a successful reductive amination lies in the choice of a reducing agent that is selective for the iminium ion over the starting ketone.[4][5] This selectivity prevents the premature reduction of the ketone to the corresponding alcohol, which would halt the desired reaction pathway. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they react much faster with the protonated imine (iminium ion) than with the ketone at neutral or slightly acidic pH.[4][6]

Reductive_Amination_Mechanism cluster_reaction Reaction Pathway Ketone Tetrahydroindazol-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (-H₂O) Amine R¹R²NH Iminium Iminium Ion Hemiaminal->Iminium -H₂O Product 4-Amino-tetrahydroindazole Iminium->Product + Hydride Hydride [H⁻] (Reducing Agent) Hydride->Iminium

Caption: General workflow of a reductive amination reaction.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride (Validated Method)

This protocol is adapted from a reported synthesis of 4-amino-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one.[1] Sodium cyanoborohydride is a classic and effective reagent for this transformation, particularly when using ammonia or its salts as the amine source.

Rationale:

  • Sodium Cyanoborohydride (NaBH₃CN): This reducing agent is stable in protic solvents like methanol and is highly selective for the reduction of iminium ions over ketones at a slightly acidic pH.[7]

  • Ammonium Acetate (NH₄OAc): Serves as both the amine source (ammonia in equilibrium) and a mild acid catalyst to promote imine formation.

  • Methanol (MeOH): An excellent solvent for both the substrates and the reagents, and it facilitates the formation of the imine intermediate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium cyanoborohydride (3.0 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary Table:

Reagent/ParameterMolar Eq.RoleNotes
Tetrahydroindazol-4-one1.0SubstrateEnsure it is fully dissolved before adding other reagents.
Ammonium Acetate10.0Amine Source & CatalystA large excess is used to drive the equilibrium towards imine formation.
Sodium Cyanoborohydride3.0Reducing AgentAdd portion-wise to control any potential exotherm.
Methanol-SolventUse anhydrous grade to minimize side reactions.
Reaction Time24-48 h-Varies depending on the specific substrate.
TemperatureRoom Temp.-Mild conditions are generally sufficient.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a milder and less toxic alternative to sodium cyanoborohydride.[4] It is particularly effective for a wide range of primary and secondary amines and is often the reagent of choice for modern reductive aminations.[5][8]

Rationale:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic, moisture-sensitive reducing agent that is highly selective for iminium ions.[7][9] It is often faster and gives cleaner reactions than NaBH₃CN.

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): Aprotic solvents that are compatible with the moisture-sensitive STAB.[7]

  • Acetic Acid (AcOH): Can be used as a catalyst, especially for less reactive ketones or amines, to facilitate imine formation.[5]

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the tetrahydroindazol-4-one (1.0 eq) and the desired amine (1.1-1.5 eq) in anhydrous DCE or DCM.

  • Catalyst Addition (Optional): Add glacial acetic acid (1.0-2.0 eq) and stir for 20 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ or water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Data Summary Table:

Reagent/ParameterMolar Eq.RoleNotes
Tetrahydroindazol-4-one1.0Substrate-
Amine (Primary or Secondary)1.1-1.5NucleophileA slight excess is typically used.
Sodium Triacetoxyborohydride1.5-2.0Reducing AgentHandle in a dry atmosphere.
Acetic Acid (Optional)1.0-2.0CatalystCan accelerate the reaction.
DCE or DCM-SolventMust be anhydrous.
Reaction Time4-24 h-Generally faster than with NaBH₃CN.
Protocol 3: Catalytic Transfer Hydrogenation

For a greener and more scalable approach, catalytic transfer hydrogenation is an excellent alternative to stoichiometric hydride reagents. This method uses a catalyst, often based on iridium or ruthenium, and a hydrogen donor like formic acid or ammonium formate.[10][11]

Rationale:

  • Iridium or Ruthenium Catalyst: Highly efficient at low catalyst loadings for the reduction of imines.

  • Ammonium Formate/Formic Acid: Serves as a safe and readily available hydrogen source, and in the case of ammonium formate, also as the amine source.[12]

  • Aqueous or Alcoholic Solvents: Often compatible with transfer hydrogenation, making the process more environmentally friendly.[10]

Transfer_Hydrogenation_Workflow cluster_process Process Flow Start Ketone + Amine + Catalyst + Hydrogen Donor Reaction In Situ Imine Formation & Catalytic Reduction Start->Reaction Heat Workup Aqueous Work-up & Extraction Reaction->Workup Product Final Amine Product Workup->Product Purification

Caption: Workflow for catalytic transfer hydrogenation.

Step-by-Step Methodology:

  • Reaction Setup: To a mixture of the tetrahydroindazol-4-one (1.0 eq), the amine (1.2 eq), and the iridium or ruthenium catalyst (e.g., [Cp*IrCl₂]₂, 0.5-2 mol%), add the hydrogen donor (e.g., ammonium formate, 5.0 eq).

  • Solvent: Add a suitable solvent, such as methanol or an aqueous buffer. The pH of the solution can be critical for high catalytic activity, with a slightly acidic pH often being optimal.[10]

  • Reaction Conditions: Heat the reaction mixture to 40-80 °C and stir for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Troubleshooting and Optimization

  • Low Yield/No Reaction:

    • Imine formation is the rate-limiting step: Add an acid catalyst like acetic acid or Ti(i-PrO)₄ (for STAB or NaBH₃CN protocols). For transfer hydrogenation, ensure the pH is optimal.[10]

    • Sterically hindered ketone or amine: Increase the reaction temperature and/or time. Consider a more reactive reducing agent or a more active catalyst.

    • Decomposition of the reducing agent: Ensure anhydrous conditions when using STAB.

  • Formation of Alcohol Byproduct:

    • The reducing agent is too reactive: Switch from NaBH₄ to NaBH₃CN or STAB.

    • Slow imine formation: The ketone is being reduced before it can react with the amine. Add an acid catalyst to accelerate imine formation.

  • Dialkylation of Primary Amines:

    • This can occur if the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the ketone.

    • Solution: Use a larger excess of the primary amine or perform a stepwise reaction where the imine is formed first, followed by the addition of the reducing agent.[5]

Conclusion

The reductive amination of tetrahydroindazol-4-one intermediates is a versatile and indispensable tool for the synthesis of novel therapeutic agents. The choice of protocol depends on several factors, including the nature of the amine, scale of the reaction, and considerations for safety and environmental impact. The validated sodium cyanoborohydride method provides a reliable route, while the use of sodium triacetoxyborohydride offers a milder and often more efficient alternative. For larger-scale and greener syntheses, catalytic transfer hydrogenation presents a highly attractive option. By understanding the principles and practical considerations outlined in these application notes, researchers can effectively leverage this powerful transformation to accelerate their drug discovery programs.

References

  • Li, X., et al. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation.
  • Maccari, R., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. European Journal of Medicinal Chemistry, 224, 113709.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wang, D., et al. (2013). Fast reductive amination by transfer hydrogenation "on water". Chemistry – A European Journal, 19(12), 3841-3845.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Xiao, J. (2025). TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION. The University of Liverpool Repository.
  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.
  • Tseliou, V., et al. (2024).
  • Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(08), 1301-1317.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • Guo, S., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4209–4222.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Boeckler, F., & Gmeiner, P. (2006). Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity. Journal of Medicinal Chemistry, 49(23), 6783-6793.
  • Miyake, A., et al. (1971). Synthesis of 2-(N-Substituted Amino)-6-Hydroxy-1,2,3,4-Tetrahydronaphthalen-1-Ol Derivatives. Chemical and Pharmaceutical Bulletin, 19(11), 2328-2333.
  • Maccari, R., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. PubMed.
  • Acar, U., et al. (2019). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods.
  • ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. Retrieved from [Link]

  • Turks, M., et al. (2018). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 23(11), 2946.
  • ResearchGate. (n.d.). General structure of 1,5,6,7-tetrahydro-4H-indazole-4-ones. Retrieved from [Link]

Sources

Application Note: Regioselective N-Acylation of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Chemoselectivity Rationale

The functionalization of fused bicyclic heterocycles is a cornerstone of modern medicinal chemistry. The substrate, 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine , presents a unique scaffold comprising an electron-rich pyrazole ring fused to a saturated cyclohexane system.

When targeting this molecule for N-acylation, chemoselectivity is heavily favored toward the C4-amine. The pyrazole nitrogens are either permanently blocked (N2 is methylated) or sterically and electronically deactivated (N1) under standard basic conditions. Consequently, the primary aliphatic amine at the C4 position acts as the dominant nucleophile, readily undergoing acylation to form stable amides[1].

Mechanistic Pathways & Reagent Selection

To ensure robust conversion, the choice of reagents must be tailored to the steric and electronic demands of the acyl donor.

  • Pathway A (Acyl Chloride): Utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic, sterically hindered base. DIPEA effectively neutralizes the HCl byproduct without competing for the highly electrophilic acyl chloride, preventing the starting amine from precipitating as an unreactive hydrochloride salt[2].

  • Pathway B (Carboxylic Acid + HATU): For complex or sterically hindered carboxylic acids, acyl chlorides are often unstable. that generates a highly reactive HOAt-active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring-group effect that accelerates the aminolysis step, driving the acylation of the slightly hindered C4-amine[3].

Workflow Substrate 2-Methyl-4,5,6,7-tetrahydro -2H-indazol-4-amine PathA Acyl Chloride + DIPEA (DCM) Substrate->PathA Pathway A PathB Carboxylic Acid + HATU + DIPEA (DMF) Substrate->PathB Pathway B IntA Tetrahedral Intermediate PathA->IntA IntB HOAt-Active Ester PathB->IntB Product N-Acylated Target Amide IntA->Product -HCl IntB->Product -HOAt

Fig 1: Mechanistic pathways for the N-acylation of the tetrahydroindazole scaffold.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and environmental parameters required for both methodologies.

ParameterPathway A: Acyl ChloridePathway B: HATU Coupling
Substrate (Amine) 1.0 equivalent1.0 equivalent
Acylating Agent Acyl Chloride (1.1 - 1.2 eq)Carboxylic Acid (1.1 eq)
Coupling Reagent None requiredHATU (1.2 eq)
Base DIPEA (1.5 eq)DIPEA (2.0 - 3.0 eq)
Optimal Solvent Anhydrous DCMAnhydrous DMF
Temperature Profile 0 °C → Room TempRoom Temp
Reaction Time 2 - 4 hours4 - 12 hours
Expected Yield 80% - 95%75% - 90%

*Note: 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine is frequently supplied as a hydrochloride salt (CAS 1803561-52-5). If using the salt form, strictly add 1.0 additional equivalent of DIPEA to free-base the amine in situ.

Step-by-Step Experimental Methodologies

Protocol A: The Acyl Chloride Route

Best for simple, commercially available acyl chlorides (e.g., acetyl chloride, benzoyl chloride).

  • Substrate Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine (1.0 eq). Dissolve in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (1.5 eq) via syringe. Causality: Adding the base before the electrophile ensures the amine is fully deprotonated and nucleophilic. Stir for 10 minutes.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add the acyl chloride (1.1 eq) dropwise. Causality: Dropwise addition at 0 °C controls the exothermic tetrahedral intermediate formation and prevents di-acylation or degradation.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: The HATU-Mediated Coupling Route

Best for complex, sterically hindered, or sensitive carboxylic acids.

  • Pre-Activation of the Acid: In a dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration. Add DIPEA (2.0 eq) and stir at room temperature for 15–30 minutes.

    • Critical Causality: You must pre-activate the acid before adding the amine. If the primary amine is exposed to HATU directly, it can attack the uronium salt of HATU, leading to an irreversible guanidinylation side-product.

  • Amine Addition: Once the HOAt-active ester has formed (often indicated by a slight color change to pale yellow), add the 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine (1.0 eq) in one portion.

  • Propagation: Stir the mixture at room temperature for 4 to 12 hours.

  • Workup: Dilute the reaction mixture heavily with Ethyl Acetate (EtOAc).

    • Causality: DMF is notoriously difficult to remove. Wash the organic layer with a 5% aqueous LiCl solution (3 times). The lithium ions strongly coordinate with DMF, pulling it into the aqueous phase. Follow with saturated NaHCO₃ and brine washes. Dry over Na₂SO₄ and concentrate.

Self-Validating Analytical Markers

To ensure the protocol is a self-validating system, utilize the following analytical markers to confirm successful N-acylation:

  • Thin-Layer Chromatography (TLC): Use a Ninhydrin stain. The starting primary amine will stain a deep purple/blue. Upon successful acylation, the resulting amide will not stain with Ninhydrin but will be strongly UV-active (254 nm).

  • LC-MS Verification: The starting material exhibits an

    
     of 152.1 m/z. The product peak will show a mass shift corresponding to 
    
    
    
    .
  • 1H NMR (CDCl₃ or DMSO-d₆):

    • Starting Material: The C4-proton (adjacent to the primary amine) typically appears as a multiplet around 3.80 – 4.00 ppm .

    • Product Amide: Due to the strong electron-withdrawing (deshielding) effect of the newly formed amide carbonyl, the C4-proton will shift significantly downfield to 4.80 – 5.20 ppm . Additionally, a broad doublet corresponding to the newly formed amide N-H will appear between 6.50 – 8.00 ppm . This downfield shift is the definitive proof of regioselective C4-acylation.

References

  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem. 2019. (Demonstrates the high nucleophilicity and derivatization of the tetrahydroindazole C4-amine).

  • Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine. BenchChem. 2025. (Establishes the standard protocol for DIPEA-mediated neutralization in primary amine acylation).

  • Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nature Communications. 2018. (Details the mechanistic superiority of HATU/HOAt active esters for hindered amine coupling).

Sources

Application Note: 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine as a Privileged Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a central focus in modern drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine as a versatile, three-dimensional building block for the synthesis of novel kinase inhibitors. We present its synthetic protocol, methodologies for its derivatization, and a framework for evaluating the resulting compounds, grounded in established principles of medicinal chemistry and kinase biology.

Introduction: The Strategic Value of the Tetrahydroindazole Scaffold

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] Specifically, its bicyclic structure serves as an effective isostere of the adenine ring of ATP, enabling it to bind competitively to the ATP-binding site of many kinases.[2] The 4,5,6,7-tetrahydro-derivative introduces a saturated cyclohexyl ring, imparting a distinct three-dimensional character compared to its planar aromatic counterpart. This non-planar geometry can be exploited to achieve greater selectivity and improved physicochemical properties, such as solubility.[3][4]

The featured building block, 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine, offers several key advantages:

  • Hinge-Binding Motif: The pyrazole portion of the indazole core contains appropriately positioned nitrogen atoms to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a foundational interaction for many Type I kinase inhibitors.[5]

  • 3D Exit Vector: The primary amine at the 4-position provides a strategic vector for chemical elaboration. This position points away from the core hinge-binding region and toward the solvent-exposed "front pocket," allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[3][5]

  • Favorable Physicochemical Properties: The saturated ring system generally leads to a lower logP and higher solubility compared to fully aromatic systems, which are desirable traits for drug candidates.[3]

This scaffold has been successfully employed in the development of inhibitors for several important kinase families, including Cyclin-Dependent Kinases (CDKs) and Interleukin-2 Inducible T-cell Kinase (ITK), demonstrating its broad utility.[4][6][7]

Synthesis Protocol: 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The following protocol is a validated route, explaining the rationale behind each key transformation.

Overall Synthetic Scheme

Synthetic_Pathway start 1,3-Cyclohexanedione step1 2-Methyl-4,5,6,7-tetrahydro- 2H-indazol-4-one start->step1 Methylhydrazine, Toluene, Dean-Stark step2 2-Methyl-4,5,6,7-tetrahydro- 2H-indazol-4-amine (Target Compound) step1->step2 NH4OAc, NaBH3CN, Methanol

Caption: Synthetic route to the target amine building block.

Step-by-Step Experimental Protocol

Part A: Synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-one

This step involves a classical condensation reaction to form the bicyclic indazole core. The use of a Dean-Stark apparatus is critical for driving the reaction to completion by removing water.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,3-cyclohexanedione (10.0 g, 89.2 mmol) and toluene (250 mL).

  • Reagent Addition: Add methylhydrazine (4.5 mL, 93.6 mmol, 1.05 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C) and continue heating for 12-16 hours, or until no more water is collected in the Dean-Stark trap. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude residue can often be used directly in the next step. If purification is required, it can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part B: Reductive Amination to 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

This transformation converts the ketone from Part A into the target primary amine. Reductive amination is a robust method for amine synthesis. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is mild and preferentially reduces the iminium intermediate over the starting ketone, minimizing side reactions.

  • Reaction Setup: To a 250 mL round-bottom flask, add the crude 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-one (approx. 89.2 mmol) and methanol (150 mL).

  • Reagent Addition: Add ammonium acetate (NH₄OAc) (34.4 g, 446 mmol, 5.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (6.7 g, 107 mmol, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 2M HCl (aq) at 0 °C until the pH is ~2 to decompose excess reducing agent (Caution: Cyanide gas may evolve. Perform in a well-ventilated fume hood).

    • Stir for 30 minutes, then basify the mixture to pH >10 with 6M NaOH (aq).

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a dichloromethane/methanol gradient containing 1% triethylamine to prevent the amine from streaking on the column.

Characterization and Quality Control

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To assess purity and confirm the molecular weight.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

Application Protocol: Derivatization for Kinase Inhibitor Synthesis

The primary amine of the building block serves as an excellent nucleophile for constructing kinase inhibitors. A common and effective strategy is to couple it with a heterocyclic electrophile that can act as a hinge-binder. 2-chloropyrimidines are frequently used for this purpose, as seen in approved drugs like Palbociclib and Ribociclib.[6][8]

General Workflow for Inhibitor Library Synthesis

Inhibitor_Workflow cluster_0 Synthesis & Purification cluster_1 Screening Cascade A 2-Methyl-4,5,6,7-tetrahydro- 2H-indazol-4-amine C Coupling Reaction (e.g., SNAr) A->C B Electrophilic Partner (e.g., 2-Chloropyrimidine) B->C D Purification (Chromatography/Crystallization) C->D E Characterized Inhibitor D->E F Biochemical Kinase Assay (Determine IC50) E->F Biological Evaluation G Cell-based Assay (e.g., Anti-proliferation) F->G H Lead Compound G->H Hit-to-Lead Optimization

Caption: General workflow from building block to lead compound.

Example Protocol: SₙAr Coupling with a 2-Chloropyrimidine

This protocol describes a nucleophilic aromatic substitution (SₙAr) reaction, a robust method for forming the key amine linkage.

  • Reaction Setup: In a microwave vial, dissolve 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine (151 mg, 1.0 mmol) and a substituted 2-chloropyrimidine (1.1 mmol, 1.1 eq) in n-butanol or 1,4-dioxane (5 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 3.0 eq) as a non-nucleophilic base to scavenge the HCl byproduct.

  • Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 1-4 hours. Alternatively, the reaction can be heated conventionally at reflux, though this may require longer reaction times (12-48 hours). Monitor progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography or preparative HPLC to yield the final inhibitor.

Case Study: Structure-Activity Relationship (SAR) Insights

Once a library of inhibitors is synthesized, establishing an SAR is crucial for optimizing potency and selectivity. The table below presents a hypothetical SAR for a series of inhibitors targeting CDK2, based on the derivatization of our building block.[6][7][9]

Compound IDR-Group on PyrimidineCDK2 IC₅₀ (nM)Rationale for Modification
1a -H850Baseline compound establishing core activity.
1b 5-bromo220The bromine atom can occupy a small hydrophobic pocket and provides a handle for further functionalization (e.g., Suzuki coupling).
1c 5-piperazin-1-ylmethyl35Introduction of a basic amine often improves solubility and can form additional salt-bridge interactions with the protein. This is a common feature in approved CDK inhibitors.[6]
1d 5-cyclopropyl150Small, rigid lipophilic groups can enhance binding by displacing water molecules from hydrophobic pockets without a large entropic penalty.
1e 5-(4-hydroxypiperidin-1-yl)55The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially picking up a new interaction while the piperidine maintains favorable contacts.

This systematic approach allows researchers to probe the chemical space around the core scaffold, leading to the identification of potent and selective lead compounds for further development.

Conclusion

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine is a high-value building block for modern kinase inhibitor discovery. Its inherent structural and chemical features provide a robust anchor for hinge-binding, while its strategically placed amine vector allows for extensive exploration of the kinase front pocket. The synthetic and derivatization protocols outlined in this note offer a clear and reproducible path from starting materials to diverse libraries of potential therapeutic agents, enabling the rapid advancement of drug discovery programs targeting the human kinome.

References

  • Georg, G. et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 113232. [Link]

  • Lau, H. et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Dimova, D. & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 735. [Link]

  • ResearchGate. Use of a hinge-directed scaffold for the development of selective kinase inhibitors. ResearchGate. [Link]

  • Spencer, J. et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Zhang, L. et al. (2025). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF. ResearchGate. [Link]

  • Crawford, J. J. et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry, 57(13), 5566-79. [Link]

  • Georg, G. et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed. [Link]

  • Crawford, J. J. et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • He, G. et al. (2015). Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5158-61. [Link]

  • Google Patents. (2015). 2h-indazole derivatives as cdk4 and cdk6 inhibitors and therapeutic uses thereof.
  • Ladds, M. J. G. et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (Year not available). 3-amino-indazole or 3-amino-4,5,6,7-tetrahydro-indazole derivatives.
  • Stuart, D. D. et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2680-3. [Link]

  • Sharma, A. et al. (2024). PIM kinase inhibitors: an updated patent review (2016-present). Expert Opinion on Therapeutic Patents. [Link]

  • ResearchGate. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. ResearchGate. [Link]

  • ResearchGate. (Year not available). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate. [Link]

  • PubChem. 2-methyl-4,5,6,7-tetrahydro-2h-indazol-4-amine. PubChem. [Link]

Sources

Peptide coupling conditions for 2-methyl-tetrahydroindazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized peptide coupling protocols for 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine .

Part 1: Chemical Analysis & Strategic Implications

Molecular Scaffold Analysis

The target molecule, 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine , presents a unique set of steric and electronic challenges distinct from standard aliphatic or aromatic amines.[1]

  • Core Structure: A fused pyrazole-cyclohexane system.[1]

  • Amine Environment (C4 Position): The amine is attached to an sp³ hybridized carbon adjacent to the aromatic pyrazole ring. This creates a "pseudo-benzylic" environment.

    • Nucleophilicity: Reduced compared to a standard cyclohexylamine due to the inductive electron-withdrawing effect of the pyrazole ring, but significantly more nucleophilic than an aniline.

    • Sterics: High. The amine is flanked by the rigid pyrazole ring on one side and the cyclohexane chair conformer on the other. This steric crowding is the primary cause of coupling failure.

  • N2-Methyl Group: This substitution locks the tautomeric state of the pyrazole, preventing N-H acidity issues and reducing catalyst poisoning potential. However, the N1 nitrogen remains a weak hydrogen bond acceptor.

Reaction Challenges & Solutions
ChallengeMechanistic CauseStrategic Solution
Slow Kinetics Steric hindrance at C4 blocks the approach to the activated ester.[1]Use smaller, high-activity coupling reagents (HATU , T3P ) rather than bulky carbodiimides (DCC).
Epimerization If the C4 position is chiral (enantiopure), harsh bases can cause racemization via deprotonation.Use non-nucleophilic, hindered bases (DIPEA , Collidine ) and maintain T < 40°C.
Solubility Fused heterocyclic scaffolds often stack, leading to poor solubility in DCM.Switch to polar aprotic solvents: DMF or NMP .

Part 2: Decision Matrix & Workflows

The choice of coupling reagent should be dictated by the scale of the reaction and the value of the carboxylic acid partner.

CouplingStrategy Start Start: Select Reagent CheckAcid Is the Acid Sterically Hindered? Start->CheckAcid CheckScale Scale of Reaction? CheckAcid->CheckScale No AcidCl Protocol C: Ghosez Reagent (The 'Nuclear' Option) CheckAcid->AcidCl Yes (e.g., tertiary alpha-carbon) HATU Protocol A: HATU / DIPEA (High Success Rate) CheckScale->HATU Discovery (<100 mg) T3P Protocol B: T3P / Pyridine (Low Epimerization) CheckScale->T3P Scale-up (>1 g) HATU->AcidCl If Yield < 20%

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on substrate hindrance and reaction scale.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIPEA)

Best for: Discovery chemistry, precious acids, and initial screening.

Mechanism: HATU generates an O-7-azabenzotriazole active ester, which accelerates reactivity through an intramolecular general base effect (neighboring group participation by the pyridine nitrogen).[1]

Reagents:

  • Amine: 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.1 – 1.2 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure:

  • Pre-activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) followed by DIPEA (1.5 equiv only). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Amine Addition: In a separate vial, dissolve the Indazol-4-amine (1.0 equiv) in minimal DMF. Add the remaining DIPEA (1.5 equiv) to this amine solution.

  • Add the amine solution dropwise to the pre-activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][3]

    • Checkpoint: If reaction is <50% complete after 4 hours, heat to 40°C. Do not exceed 60°C to avoid racemization.

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: The "Scale-Up" (T3P/Pyridine)

Best for: >1g scale, avoiding explosive HOBt derivatives, and simple workup.

Reagents:

  • Reagent: T3P (Propylphosphonic anhydride) (50% wt in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM).[1]

  • Solvent: EtOAc or 2-MeTHF (if solubility permits); otherwise DMF.[1]

Step-by-Step Procedure:

  • Combine: Charge the flask with Carboxylic Acid (1.1 equiv), Indazol-4-amine (1.0 equiv), and Base (Pyridine, 4.0 equiv) in EtOAc (or DMF).

  • Cool: Cool the mixture to 0°C.

  • Addition: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup: T3P byproducts are water-soluble.[1] Wash the organic layer with water, 1M HCl (if product is not acid-sensitive), and sat. NaHCO₃.

Protocol C: The "Nuclear Option" (Ghosez Reagent)

Best for: Extremely hindered acids or when HATU fails.

Reagents:

  • Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez Reagent) (1.2 equiv)[1]

  • Solvent: Dry DCM or Chloroform.

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve the Carboxylic Acid in dry DCM. Add Ghosez Reagent (1.2 equiv) at 0°C. Stir for 1 hour at RT. Note: This converts the acid to the acid chloride neutrally without generating HCl gas.

  • Coupling: Add the Indazol-4-amine (1.0 equiv) and DIPEA (2.0 equiv) dissolved in DCM to the reaction mixture.

  • Reaction: Stir at RT for 1–2 hours. This reaction is usually instantaneous.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Steric clash prevents active ester attack.[1]Switch to Protocol C (Acid Chloride). Active esters (OBt/OAt) may be too bulky.
Product Epimerization Base-mediated proton abstraction at C4.[1]Use Collidine (TMP) instead of DIPEA. Lower temp to 0°C. Use T3P (known for low epimerization).
N-Acylation of Pyrazole The pyrazole N1 is competing (rare but possible).Ensure the starting material is the 2-methyl isomer (which blocks the nucleophilic N). If using the N-H analog, protect N1 with Boc/THP first.
Precipitation Product or intermediate crashing out.Add DMSO (10-20%) as a co-solvent.[1]

References

  • HATU Mechanism & Efficiency

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1][4][5] An efficient peptide coupling additive."[4] J. Am. Chem. Soc.1993 , 115, 4397.

    • [1]

  • T3P (Propylphosphonic Anhydride)

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[6] Process Res. Dev.2016 , 20, 140–177.

  • Tetrahydroindazole Scaffold Synthesis

    • Beilstein Journals. "Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines."[1][7] (Analogous heterocyclic synthesis).

  • General Amide Coupling Protocols

    • Valeur, E., Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009, 38, 606.

Sources

Application Note: Precision Synthesis of Sulfonamide Derivatives via 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for synthesizing sulfonamide derivatives utilizing the privileged scaffold 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine (CAS: 1803561-52-5). This tetrahydroindazole core serves as a critical bioisostere for adenine in ATP-competitive kinase inhibitors (e.g., ROCK, PKA, and SGK inhibitors).

Unlike standard aniline sulfonylations, the aliphatic amine at the C-4 position of the tetrahydroindazole ring presents unique steric and electronic challenges. This guide provides a high-yielding, regioselective sulfonylation protocol, including precursor handling, reaction optimization, and troubleshooting workflows to ensure >95% purity for biological screening.

Scientific Background & Rationale

The Scaffold Advantage

The 4,5,6,7-tetrahydro-2H-indazole system offers a distinct advantage over planar aromatic systems. The partially saturated ring introduces specific vectorality (sp³ character) at the C-4 position, allowing sulfonamide tails to explore unique pockets within the enzyme active site, often improving solubility and metabolic stability compared to fully aromatic indazoles.

Reaction Mechanics

The transformation is a nucleophilic substitution where the C-4 primary amine attacks the sulfur of the sulfonyl chloride (


).
  • Nucleophile: The C-4 amine is aliphatic and moderately basic (

    
    ).
    
  • Electrophile: Sulfonyl chloride (highly moisture-sensitive).

  • Regioselectivity: The N-2 position is methylated, blocking the pyrazole nitrogens from competing for the sulfonyl group. This simplifies the reaction to a single reactive site.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis and decision points for purification.

SynthesisWorkflow Start Starting Material: 2-Methyl-4,5,6,7-tetrahydro- 2H-indazol-4-amine (HCl or Free Base) Reaction Coupling Reaction DCM or THF, 0°C to RT Base: Et3N or DIPEA Start->Reaction Reagent Reagent Prep: R-SO2Cl (1.1 equiv) Check for Hydrolysis! Reagent->Reaction Monitor Monitor (TLC/LCMS) Is SM consumed? Reaction->Monitor Monitor->Reaction No (Add catalyst DMAP) Workup Workup Partition: DCM / NaHCO3 Wash: Brine Monitor->Workup Yes Purification Purification Strategy Workup->Purification Recryst Recrystallization (EtOH/Heptane) Purification->Recryst Solid/Crystalline Flash Flash Chromatography (DCM:MeOH gradient) Purification->Flash Oil/Impure Final Target Sulfonamide >95% Purity Recryst->Final Flash->Final

Caption: Figure 1. Decision-tree workflow for the sulfonylation of tetrahydroindazol-4-amine, highlighting critical checkpoints for reagent quality and purification selection.

Detailed Protocol

Materials & Reagents Table
ComponentRoleEquivalentsGrade/Notes
Amine Core Substrate1.0HCl salt requires extra base; Free base preferred.
Sulfonyl Chloride (

)
Electrophile1.1 - 1.2Critical: Must be colorless/white. Yellowing indicates hydrolysis.
Triethylamine (TEA) Base2.5 (if HCl salt) / 1.5 (if free base)Scavenges HCl by-product.
Dichloromethane (DCM) Solvent10-20 VolumesAnhydrous grade.
DMAP Catalyst0.05 (Optional)Use only for sterically hindered sulfonyl chlorides.
Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon to create an inert atmosphere. Rationale: Sulfonyl chlorides hydrolyze rapidly in moist air to form sulfonic acids, which are unreactive.
    

Step 2: Solubilization

  • Add 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine (1.0 mmol) to the flask.

  • Add anhydrous DCM (10 mL).

  • Add Triethylamine (1.5 mmol for free base; 2.5 mmol if using amine-HCl salt).

  • Stir at Room Temperature (RT) for 10 minutes until the amine is fully dissolved.

    • Note: If the amine-HCl salt is used, the solution may remain slightly cloudy until the sulfonyl chloride is added.

Step 3: Sulfonylation

  • Cool the reaction mixture to 0°C using an ice bath. Rationale: Controls the exotherm and prevents bis-sulfonylation.

  • Dissolve the Sulfonyl Chloride (1.1 mmol) in a separate vial with 2 mL DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture over 5 minutes.

  • Remove the ice bath after 15 minutes and allow the reaction to warm to RT.

  • Stir for 2–4 hours.

Step 4: Monitoring (QC Checkpoint)

  • TLC: Eluent System: 5% MeOH in DCM.

    • Observation: The sulfonamide product is typically less polar (higher

      
      ) than the starting amine but more polar than the sulfonyl chloride.
      
    • Stain: Use Ninhydrin (Starting amine turns red/purple; Product does not stain or stains faintly).

  • LCMS: Look for

    
    .
    

Step 5: Workup

  • Dilute the reaction with DCM (20 mL).

  • Wash with Sat.

    
      (2 x 15 mL) to remove acidic by-products.
    
  • Wash with Brine (1 x 15 mL).

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude sulfonamide.

Purification & Characterization

Purification Strategy

The crude material often solidifies.

  • Method A (Precipitation): Triturate the crude solid with cold Diethyl Ether or Hexane/EtOAc (9:1). Filter the solid. This removes non-polar impurities.

  • Method B (Flash Chromatography): If oil or impure, use a silica column.

    • Gradient: 0%

      
       5% MeOH in DCM.
      
    • Note: The tetrahydroindazole nitrogen (N-1) can streak on silica. Pre-treat the column with 1% TEA if streaking occurs.

Analytical Validation (Self-Validating Criteria)

A successful synthesis must meet these NMR signatures:

  • Disappearance of Amine Protons: The broad

    
     signal (typically 
    
    
    
    1.5–2.0 ppm) is replaced by a sharp sulfonamide
    
    
    doublet (typically
    
    
    7.5–8.0 ppm,
    
    
    exchangeable).
  • Retention of Indazole Methyl: A sharp singlet at

    
     3.6–3.7 ppm (N-Me) confirms the core is intact.
    
  • Deshielding of H-4: The methine proton at C-4 (chiral center) will shift downfield (

    
     4.0–4.5 ppm) due to the electron-withdrawing sulfonamide group.
    

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Check sulfonyl chloride quality (if liquid, distill; if solid, recrystallize).
Bis-Sulfonylation Excess Reagent / High TempStrictly maintain 0°C during addition. Reduce sulfonyl chloride to 1.0 eq.
No Reaction Steric HindranceAdd catalytic DMAP (5 mol%). Switch solvent to THF and heat to 40°C.
Product Stuck on Column Interaction with SilicaUse 1% Triethylamine in the eluent or switch to neutral alumina.

References

  • Scaffold Synthesis & Properties

    • Synthesis of 2H-indazoles: Sharghi, H., & Aberi, M. (2014).[1] Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes. Synlett, 25(08), 1111-1115.

    • Tetrahydroindazole Bioactivity: Gein, V. L., et al. (2019). Synthesis and biological activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Pharmaceutical Chemistry Journal.

  • Sulfonylation Protocols

    • General Sulfonamide Synthesis: Baharfar, R., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377–2391.

    • Kinase Inhibitor Context: Use of sulfonamide tails in kinase inhibitors (VEGFR/ROCK). Molecules, 2020, 25(10), 2383.

  • Chemical Data Sources

    • Compound Data: 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine (CAS 1803561-52-5).[2] PubChem CID: 112756498.[2]

Disclaimer: This protocol involves the use of hazardous chemicals (chlorinated solvents, sulfonyl chlorides). All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine . This resource is designed for researchers, medicinal chemists, and process scientists facing yield-limiting bottlenecks in this specific synthetic pathway.

The synthesis of this functionalized tetrahydroindazole presents two major chemical hurdles:

  • Achieving precise regiocontrol during the N-methylation of the indazole core.

  • Overcoming steric and electronic deactivation during the reductive amination of the C4-ketone.

Below, we dissect the causality behind these challenges and provide field-proven, self-validating protocols to maximize your isolated yield.

Workflow A 1,3-Cyclohexanedione Derivatives B 4,5,6,7-Tetrahydro- 1H-indazol-4-one A->B Hydrazine Condensation C 2-Methyl-4,5,6,7-tetrahydro- 2H-indazol-4-one B->C Regioselective Methylation D 2-Methyl-4,5,6,7-tetrahydro- 2H-indazol-4-amine C->D Reductive Amination

Overall synthetic workflow for 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine.

Phase 1: Indazole Core Formation & Regioselective Methylation

Q1: Why am I isolating predominantly the 1-methyl isomer instead of the desired 2-methyl isomer during the N-alkylation of 4,5,6,7-tetrahydro-1H-indazol-4-one?

Causality: The regioselectivity of indazole alkylation is strictly governed by the electronic state of the starting material. When using standard base-promoted conditions (e.g., NaH/MeI or K₂CO₃/MeI), the reaction proceeds via the indazolide anion. Alkylation of this highly nucleophilic anion is under kinetic control, which overwhelmingly favors attack at the N1 position due to the higher electron density and lower activation energy of the resulting transition state.

Solution: To invert the selectivity, you must bypass the anion intermediate and alkylate the neutral indazole. Using a hard, highly reactive alkylating agent like trimethyloxonium tetrafluoroborate (Meerwein's salt) allows the reaction to proceed via thermodynamic/steric control. As demonstrated by Cheung et al. , alkylation of the neutral indazole occurs preferentially at the more accessible N2 position, yielding the 2-alkyl-2H-indazole with excellent regioselectivity.

Mechanism Indazole 4,5,6,7-Tetrahydro-1H-indazol-4-one Anion Indazolide Anion (Base Promoted) Indazole->Anion NaH / MeI Neutral Neutral Indazole (Acidic/Neutral) Indazole->Neutral Me3OBF4 N1 1-Methyl Isomer (Undesired N1) Anion->N1 Kinetic Control N2 2-Methyl Isomer (Desired N2) Neutral->N2 Thermodynamic Control

Mechanistic divergence in indazole N-methylation pathways.

Phase 2: Reductive Amination of the C4-Ketone

Q2: The reductive amination of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-one is stalling, leaving unreacted ketone. How can I drive the conversion to the primary amine?

Causality: The C4-ketone in the tetrahydroindazole system is sterically hindered and electronically deactivated by the adjacent aromatic pyrazole ring. Direct, one-pot treatment with sodium cyanoborohydride (NaCNBH₃) and ammonium acetate often fails because the equilibrium does not favor the formation of the intermediate imine. If the imine does not form, the hydride source will simply reduce the starting material to the corresponding alcohol, or the reaction will stall entirely.

Solution: Implement a Lewis acid-mediated pre-activation step. Utilizing Titanium(IV) isopropoxide (Ti(O-iPr)₄) acts as a powerful water scavenger and Lewis acid, forcing the equilibrium toward the imine/iminium intermediate . Only after this intermediate is fully formed should the reducing agent (NaBH₄ or NaCNBH₃) be introduced.

Phase 3: Isolation and Purification

Q3: I am losing my final product during the aqueous workup. How can I improve the isolated yield of the free amine?

Causality: 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine is a highly polar, water-soluble aliphatic amine. Standard liquid-liquid extraction (e.g., EtOAc/Water) at neutral or slightly basic pH results in severe product partitioning into the aqueous layer due to hydrogen bonding and partial protonation.

Solution: Adjust the aqueous phase to pH > 12 using 6N NaOH to fully deprotonate the amine. Extract with a highly polar organic solvent mixture, such as 10% Methanol in Dichloromethane (DCM). Alternatively, bypass aqueous extraction entirely by utilizing Catch-and-Release solid-phase extraction (SCX columns), which selectively binds the protonated amine while impurities are washed away.

Quantitative Data Summary

The following table summarizes the expected outcomes when shifting from traditional kinetic conditions to the optimized thermodynamic/Lewis acid-mediated conditions described in this guide.

Reaction StepReagent SystemIntermediate StateMajor RegioisomerTypical Yield
Methylation NaH, MeI, THFIndazolide Anion1-Methyl (N1)10–25% (for N2)
Methylation Me₃OBF₄, EtOAcNeutral Indazole2-Methyl (N2)85–95%
Reductive Amination NH₄OAc, NaCNBH₃, MeOHUncatalyzed ImineN/A (Low Conv.)< 30%
Reductive Amination NH₄OAc, Ti(O-iPr)₄, NaBH₄Ti-Activated ImineN/A (High Conv.)75–85%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in In-Process Controls (IPCs) so that the system validates itself before you proceed to the next step.

Protocol A: Regioselective Synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-one
  • Preparation: Dissolve 4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 equiv) in anhydrous ethyl acetate (0.2 M) under an inert atmosphere (N₂/Ar).

  • Alkylation: Add trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.05 equiv) in one portion at room temperature.

  • Reaction: Stir the suspension vigorously for 12–16 hours. The product will often precipitate as the tetrafluoroborate salt.

  • IPC Check (Self-Validation): Analyze an aliquot by LC-MS. The desired N2-methyl isomer elutes earlier on reverse-phase HPLC compared to the N1-methyl isomer due to its higher polarity. Proceed to workup only when the unmethylated starting material is <2%.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ and stir for 30 minutes to neutralize the salt. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Reductive Amination
  • Imine Formation: In a flame-dried flask, dissolve 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-one (1.0 equiv) in anhydrous THF (0.3 M). Add ammonium acetate (NH₄OAc, 10.0 equiv) and Titanium(IV) isopropoxide (Ti(O-iPr)₄, 2.0 equiv).

  • Pre-activation: Stir the mixture at room temperature for 12 hours.

  • IPC Check 1 (Self-Validation): Before adding the reducing agent, take a 10 µL aliquot, quench in MeOH, and analyze by MS. Confirm the disappearance of the ketone mass (M+H 151) and the appearance of the imine intermediate.

  • Reduction: Cool the reaction to 0 °C and carefully add sodium borohydride (NaBH₄, 1.5 equiv) in small portions. Stir for an additional 2 hours at room temperature.

  • Quench & Filtration: Quench with 2M NH₄OH to precipitate titanium salts as TiO₂. Filter the resulting white slurry through a pad of Celite, washing thoroughly with EtOAc.

  • IPC Check 2 (Self-Validation): Spot the filtrate on a TLC plate (DCM:MeOH 9:1) and stain with Ninhydrin. The primary amine product will appear as a distinct purple spot upon heating, confirming successful amination.

  • Isolation: Adjust the aqueous layer of the filtrate to pH 12 with 6N NaOH. Extract with 10% MeOH/DCM (3x). Dry over Na₂SO₄ and concentrate to afford the pure 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine.

References

  • Title: Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles Source: Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Reductive Amination (Common Conditions and Mechanisms) Source: Common Organic Chemistry URL: [Link]

Resolving regioselectivity issues in 2-methyl vs 1-methyl indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for resolving regioselectivity issues in the synthesis of 2-methyl and 1-methyl indazoles. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the N-alkylation of indazoles. As Senior Application Scientists, we understand that achieving the desired regioselectivity is often a critical and challenging step in the synthesis of many biologically active compounds.[1][2][3][4] This resource consolidates field-proven insights and scientifically-grounded protocols to help you navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

Direct alkylation of indazoles frequently results in a mixture of N1 and N2 substituted products, presenting a significant synthetic challenge.[2][5][6] The regiochemical outcome is governed by a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[3][4][5][7] This section addresses common problems and provides actionable solutions.

Issue 1: My reaction is producing a difficult-to-separate mixture of N1 and N2 isomers.

This is the most frequent challenge in indazole alkylation. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but kinetic factors can favor the formation of the N2-substituted product.[2][4][6][7][8][9]

Solution Strategy: How can I improve the selectivity for the N1-alkylated product?

Achieving high N1 selectivity often involves optimizing conditions to favor the thermodynamically more stable 1H-indazole tautomer.[4][5][7]

  • Choice of Base and Solvent: This is a critical factor. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1 selectivity with a variety of substrates.[3][4][5][7][8][10] The sodium cation is thought to coordinate with the N2 nitrogen and an electron-rich substituent at the C3 position, sterically hindering alkylation at N2.[5][6] In contrast, using bases like potassium carbonate or sodium carbonate in THF may result in low or no yield of the N-alkylated product.[5] A switch to a more polar aprotic solvent like dimethylformamide (DMF) might be necessary in some cases.[5]

  • Substituent Effects: The nature of the substituents on the indazole ring plays a crucial role.[8] For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have demonstrated greater than 99% N1 regioselectivity when using NaH in THF.[3][4][5][7][10] Sterically demanding groups at the C3 position generally favor N1 substitution.[8]

  • Thermodynamic Equilibration: In some instances, N-alkylation with α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the formation of the more stable N1-substituted product.[4][5][7][10] Running the reaction at a higher temperature can sometimes facilitate this equilibration.[8]

Solution Strategy: How can I selectively synthesize the N2-alkylated product?

While the 1H-indazole is often the thermodynamically favored product, specific conditions can be employed to promote alkylation at the N2 position.[5]

  • Mitsunobu Reaction: This reaction is a reliable method for achieving N2-alkylation.[1] It involves the use of triphenylphosphine (TPP) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][6] The proposed mechanism suggests that the phosphine intermediate may provide chelation control, directing the alkylation to the N2 position.[6]

  • Solvent and Base Effects: While NaH in THF favors N1, other conditions can promote N2 selectivity. For example, electron-withdrawing groups at the C7 position can favor N2 alkylation.[3][7][8][10]

  • Kinetic Control: Lower reaction temperatures may favor the kinetically controlled N2 product.[8][9]

Issue 2: My indazole alkylation reaction is giving a low yield or is not going to completion.

Low yields or incomplete conversions can be frustrating. Several factors can contribute to this issue.

Troubleshooting Steps:
  • Re-evaluate Base and Solvent Compatibility: As mentioned, the choice of base and solvent is critical. Ensure you are using a sufficiently strong base to deprotonate the indazole. NaH is generally a good choice. If you are using a weaker base like K₂CO₃, a more polar solvent like DMF may be necessary.[5]

  • Check for Starting Material Purity: Impurities in the indazole starting material can interfere with the reaction. Ensure your starting material is pure and dry.

  • Inert Atmosphere: Indazole anions are sensitive to air and moisture. Ensure your reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Temperature and Reaction Time: Some alkylations may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.[5][8]

Data Summary: Regioselectivity under Various Conditions

The following table summarizes the N1:N2 product ratios for the alkylation of various substituted indazoles under different reaction conditions. This data serves as a general guide, as regioselectivity is highly substrate-dependent.[5]

Indazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioReference
3-Carboxymethyln-Pentyl bromideNaHTHF>99:1[7]
3-tert-Butyln-Pentyl bromideNaHTHF>99:1[7]
3-COMen-Pentyl bromideNaHTHF>99:1[7]
3-Carboxamiden-Pentyl bromideNaHTHF>99:1[7]
7-NO₂n-Pentyl bromideNaHTHF4:96[7]
7-CO₂Men-Pentyl bromideNaHTHF4:96[7]
Unsubstitutedn-Pentyl bromideNaHTHFHigh N1 selectivity[6]
UnsubstitutedVarious alcoholsTPP, DEADTHFHigh N2 selectivity[2][6]

Experimental Protocols

Here are detailed, step-by-step methodologies for achieving selective N1 and N2 alkylation of indazoles.

Protocol 1: N1-Selective Alkylation of Indazole using NaH in THF[1][5][8]

This protocol is optimized for achieving high N1 regioselectivity.

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.[5]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[5] Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5] Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.[5]

Protocol 2: N2-Selective Alkylation of Indazole via the Mitsunobu Reaction[2][6][11]

This protocol is designed to favor the formation of the N2-alkylated product.

Materials:

  • Substituted 1H-indazole

  • Alcohol (as the alkylating agent precursor)

  • Triphenylphosphine (TPP)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv), the desired alcohol (2.0 equiv), and triphenylphosphine (2.0 equiv) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (2.0 equiv) dropwise.

  • Reaction: Stir the resulting mixture at 0 °C for 10 minutes, then warm to 50 °C and stir for 2 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure.[5] Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from the triphenylphosphine oxide and other byproducts.[5]

Visualizing the Factors of Regioselectivity

The regiochemical outcome of indazole N-alkylation is a result of a complex interplay of various factors. The following diagram illustrates these key relationships.

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Regiochemical Outcomes Reaction Conditions Reaction Conditions N1-Alkylation N1-Alkylation Reaction Conditions->N1-Alkylation NaH, THF N2-Alkylation N2-Alkylation Reaction Conditions->N2-Alkylation Mitsunobu (TPP, DEAD) Substituent Effects Substituent Effects Substituent Effects->N1-Alkylation Steric hindrance at C3 Substituent Effects->N2-Alkylation EWG at C7 Electrophile Nature Electrophile Nature Electrophile Nature->N1-Alkylation α-halo carbonyls (equilibration) Control Type Control Type Control Type->N1-Alkylation Thermodynamic Control Type->N2-Alkylation Kinetic

Caption: Key factors influencing the regiochemical outcome of indazole N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioselectivity challenges in indazole functionalization beyond N-alkylation?

A1: Besides the N1 vs. N2 challenge, other key issues include:

  • C3 Functionalization: The C3 position is another common site for reactions like halogenation, arylation, and alkylation.[8] Achieving selectivity for C3 over the nitrogen atoms or other carbon positions can be difficult.[8]

  • C-H Functionalization of the Benzene Ring: Directing functional groups to specific positions on the carbocyclic ring (C4, C5, C6, C7) often requires the use of directing groups to overcome the inherent reactivity of the heterocyclic portion of the molecule.[8]

Q2: How do directing groups work in the context of regioselective C-H functionalization of the indazole benzene ring?

A2: Directing groups are functional groups that are temporarily installed on the indazole core to direct a metal catalyst to a specific C-H bond, thereby ensuring regioselectivity.[8] For example, a removable group attached to the N1 position can direct functionalization to the C7 position.[8]

Q3: Are there any de novo synthesis methods that can provide regiochemically pure N-alkylated indazoles?

A3: Yes, several methods exist for the de novo construction of N1-alkyl indazoles, which can be an alternative to post-synthesis alkylation.[11] For instance, the Davis-Beirut reaction provides an efficient route to 2H-indazoles.[12] This reaction can be a valuable tool when the N2-substituted isomer is the desired product.[13][14]

Q4: Can computational chemistry help predict the regioselectivity of indazole alkylation?

A4: Yes, Density Functional Theory (DFT) calculations have been used to evaluate the mechanisms of N1- and N2-alkylation.[2][6] These calculations can help rationalize observed regioselectivities and predict the outcomes of new reactions by analyzing the partial charges and Fukui indices of the N1 and N2 atoms.[2] For example, quantum mechanical analyses have been used to understand the high selectivity for N2 alkylation under certain acidic conditions, revealing that the energy barrier for N1 alkylation is significantly higher.[15]

References

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC. (n.d.).
  • Troubleshooting regioselectivity in indazole synthesis - Benchchem. (n.d.).
  • ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. (n.d.).
  • Regioselectivity issues in the functionalization of indazoles. - Benchchem. (n.d.).
  • A Comparative Guide to Indazole Alkylation - Benchchem. (n.d.).
  • Davis–Beirut reaction - Wikipedia. (n.d.).
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis | Accounts of Chemical Research - ACS Publications - ACS.org. (2019, July 22).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9).
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. (2021, August 2).
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - AUB ScholarWorks. (2020, August 20).
  • The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC. (n.d.).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (2024, August 9).
  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. (2024, February 20).
  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. (n.d.).
  • Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis - DSpace@MIT. (n.d.).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC. (2024, August 9).
  • EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (n.d.).
  • Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound) - PrepChem.com. (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. (2021, August 2).
  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals. (n.d.).
  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents. (n.d.).
  • 2-Methylimidazole synthesis - ChemicalBook. (n.d.).
  • 1-Methylindazole-4-carboxylic acid - Chem-Impex. (n.d.).
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (n.d.).
  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed. (2019, May 27).
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (2022, March 15).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (2021, August 2).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
  • Preparation of 2-Methylimidazole (I) - Chempedia - LookChem. (n.d.).
  • REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES. (n.d.).
  • CN102924381A - 2-methylimidazole preparation method - Google Patents. (n.d.).
  • Synthesis of 2-methylimidazole - Chemistry Stack Exchange. (2025, July 30).
  • 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.).

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Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing 2-Methyl and 1-Methyl Tetrahydroindazole Isomers by NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development and medicinal chemistry, the precise structural elucidation of regioisomers is a critical, non-negotiable step. The differentiation between 1-methyl and 2-methyl substituted tetrahydroindazoles presents a classic analytical challenge. These isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth, experimentally-grounded protocol for unequivocally distinguishing between these two isomers using Nuclear Overhauser Effect Spectroscopy (NOESY) NMR.

The core of this methodology hinges on the Nuclear Overhauser Effect (NOE), a phenomenon involving the transfer of nuclear spin polarization between nuclei that are in close spatial proximity, irrespective of through-bond connectivity.[3][4][5] This "through-space" correlation is the key to differentiating these isomers, as the position of the methyl group dictates its spatial relationship with other protons in the tetrahydroindazole core.[3][6]

The Structural Challenge: 1-Methyl vs. 2-Methyl Tetrahydroindazole

The synthetic route to N-methylated tetrahydroindazoles, often involving the condensation of a cyclohexanone derivative with methylhydrazine, can yield a mixture of both the 1-methyl and 2-methyl regioisomers.[7][8] While chromatographic separation is possible, definitive structural confirmation is paramount.

Standard one-dimensional ¹H NMR spectroscopy can sometimes be insufficient for unambiguous assignment, as the chemical shift differences for the methyl protons in the two isomers can be subtle.[9] This is where the power of two-dimensional NOESY comes to the forefront.

The NOESY Solution: Exploiting Spatial Proximity

The diagnostic NOE correlations that allow for the differentiation of the 1-methyl and 2-methyl isomers are based on the proximity of the N-methyl protons to specific protons on the tetrahydroindazole ring system.

  • For the 1-methyl-4,5,6,7-tetrahydro-1H-indazole isomer: The methyl group is positioned on the nitrogen atom at the 1-position. This places it in close spatial proximity to the proton at the 7a-position (often a multiplet in the ¹H NMR spectrum) and the protons at the C7 position of the cyclohexene ring. Therefore, a NOESY spectrum of this isomer is expected to show a cross-peak between the N-methyl protons and the H-7a/H-7 protons.

  • For the 2-methyl-4,5,6,7-tetrahydro-2H-indazole isomer: The methyl group is located on the nitrogen atom at the 2-position. In this configuration, the methyl protons are spatially close to the proton at the C3 position of the indazole ring and potentially one of the protons at the C4 position. Consequently, a NOESY spectrum of this isomer should exhibit a cross-peak between the N-methyl protons and the H-3 proton.

The presence or absence of these key NOE cross-peaks provides a definitive and irrefutable assignment of the methyl group's position.

Experimental Protocol: A Self-Validating Approach

This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

I. Sample Preparation
  • Sample Purity: Ensure the sample is of high purity, as paramagnetic impurities can significantly reduce or quench the NOE effect.[10] It is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble and that does not have signals overlapping with key resonances. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Concentration: The optimal concentration is typically one that provides a good signal-to-noise ratio in a standard ¹H NMR spectrum with 8-16 scans.[11] Overly concentrated samples can lead to broadened lines and damping of the NOE.

  • Degassing: For small molecules, it is good practice to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE.[5] This can be achieved by bubbling an inert gas like nitrogen or argon through the sample for several minutes or by using freeze-pump-thaw cycles for more rigorous degassing.

II. NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.

ParameterRecommended ValueRationale
Experiment 2D NOESYProvides through-space correlations.[4][12]
Spectrometer Frequency ≥ 400 MHzHigher field strength provides better signal dispersion.
Temperature 298 KMaintain a constant temperature for consistency.[11]
Pulse Program Standard NOESY pulse sequence (e.g., noesygpph on Bruker)
Relaxation Delay (d1) 2-5 secondsShould be at least 1.5 times the longest T₁ of interest to allow for full relaxation.[11]
Mixing Time (d8) 500-800 ms for small moleculesThis is a critical parameter. The NOE builds up during this time. For small molecules, a longer mixing time is generally required.[13][14]
Number of Scans (ns) 16 or a multiple of 8Adequate scans are needed to detect weak NOE cross-peaks.[11]
Number of Increments (ni) 256-512Determines the resolution in the indirect dimension.
Sample Spinning OffSpinning can introduce artifacts in 2D NMR experiments.[11]
III. Data Processing and Analysis
  • Phasing: The 2D NOESY spectrum should be carefully phased. For small molecules, the diagonal peaks and cross-peaks will have opposite phases.[14][15]

  • Referencing: Reference the spectrum to the residual solvent peak.

  • Cross-Peak Identification: Look for the key off-diagonal cross-peaks that correlate the N-methyl singlet with other protons in the molecule.

  • Interpretation:

    • 1-Methyl Isomer: A clear cross-peak between the N-methyl signal and the protons at the C7/C7a position.

    • 2-Methyl Isomer: A distinct cross-peak between the N-methyl signal and the proton at the C3 position.

Visualizing the Decisive NOE Correlations

The following diagrams illustrate the key spatial relationships and the expected NOE signals for each isomer.

Sources

Mass spectrometry fragmentation pattern of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Characterization of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

Part 1: Executive Summary & Structural Context

In the development of kinase inhibitors and GPCR ligands, the tetrahydroindazole scaffold is a privileged structure. However, the synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine (MW: 151.21 Da) frequently yields the thermodynamically more stable 1-methyl isomer as a major impurity.

Differentiating these regioisomers is critical for Structure-Activity Relationship (SAR) accuracy. This guide provides a definitive fragmentation analysis of the 2-methyl isomer, compares its ionization behavior against its 1-methyl analog, and evaluates analytical platforms (LC-MS/MS vs. GC-MS) for routine quality control.

Key Molecular Data:

  • Formula:

    
    
    
  • Exact Mass: 151.1109

  • Observed Precursor $[M+H]^+ $: 152.1182 (ESI+)

  • Critical Challenge: Distinguishing the N2-methyl (kinetic product) from the N1-methyl (thermodynamic product).

Part 2: Fragmentation Mechanism (ESI-MS/MS)

The fragmentation of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine under Electrospray Ionization (ESI) is governed by two dominant pathways: neutral loss of ammonia (characteristic of primary amines) and Retro-Diels-Alder (RDA) cleavage of the saturated ring.

Primary Pathway: Deamination ( 17)

The most abundant product ion arises from the loss of the exocyclic amine at position 4.

  • Precursor:

    
     152.12
    
  • Transition:

    
     (
    
    
    
    )
  • Mechanism: Protonation occurs readily at the primary amine. Inductive cleavage releases neutral ammonia (

    
    ), generating a resonance-stabilized carbocation on the cyclohexene ring.
    
Secondary Pathway: Retro-Diels-Alder (RDA)

Unlike fully aromatic indazoles, the tetrahydro ring allows for RDA fragmentation.

  • Transition:

    
    
    
  • Mechanism: The cyclohexene moiety undergoes thermal-like degradation in the collision cell. This often results in the loss of ethylene (

    
    , -28 Da) or propene fragments depending on ring strain, yielding diagnostic ions in the 
    
    
    
    100–110 range.
Isomer Differentiation (The "Fingerprint")
  • 2-Methyl Isomer (Target): Typically exhibits a higher abundance of ring-opening fragments due to the lower aromatic stabilization energy of the 2H-indazole system compared to the 1H-form.

  • 1-Methyl Isomer (Impurity): The 1-methyl core is hyper-stable. The

    
     transition dominates, but further fragmentation requires higher collision energies (CE).
    

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the predicted fragmentation tree, highlighting the critical divergence points for structural verification.

FragmentationPathway cluster_legend Diagnostic Insight Parent Parent Ion [M+H]+ m/z 152.12 AmineLoss Deamination [M+H - NH3]+ m/z 135.09 Parent->AmineLoss -NH3 (17 Da) Low CE (10-15 eV) RDA Retro-Diels-Alder [Core Fragment]+ m/z ~107 AmineLoss->RDA -C2H4 (28 Da) Med CE (20-30 eV) RingOpen Ring Cleavage (N-N bond break) m/z < 100 AmineLoss->RingOpen High Energy Fragmentation Note1 The 135->107 transition is more prominent in 2-Me isomers due to lower ring stability.

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine.

Part 4: Comparative Analysis of Analytical Platforms

When validating this compound, researchers often choose between High-Resolution LC-MS (Q-TOF/Orbitrap) and traditional GC-MS. The table below objectively compares these methodologies.

FeatureLC-ESI-QTOF (Recommended) GC-EI-MS (Alternative) Triple Quad (LC-MS/MS)
Primary Application Structural Elucidation & Isomer IDPurity ProfilingRoutine Quantitation (PK Studies)
Sample Prep Dilute & Shoot (MeOH/Water)Derivatization Required (TMS)Protein Precipitation
Isomer Resolution High (via Retention Time + MS2)Medium (Thermal isomerization risk)Low (Nominal mass overlap)
Key Advantage Distinguishes regioisomers via exact mass fragments.Standardized libraries (NIST) available.Unmatched sensitivity for biological matrices.
Key Limitation Higher capital cost.[1]Amine group causes tailing without derivatization.Poor structural diagnostics (Unit resolution).

Expert Insight: For the 4-amine derivative, GC-MS is not recommended without derivatization (e.g., MSTFA). The free primary amine interacts with GC liners, causing peak tailing and potential thermal degradation. LC-ESI-MS is the gold standard here, as the basic nitrogen protonates easily, yielding high sensitivity.

Part 5: Validated Experimental Protocol

To ensure reproducible fragmentation data, follow this "Self-Validating" workflow. This protocol minimizes in-source fragmentation while maximizing MS/MS signal.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Essential to ensure

      
       formation.[1] Without it, signal intensity drops by >90%.
      
Step 2: LC Conditions (Isomer Separation)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The 2-methyl isomer is generally less polar and elutes slightly later than the 1-methyl isomer on C18 columns due to the "lone pair" shielding effect.

Step 3: MS Parameters (Q-TOF/Orbitrap)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Validation Check: At 15 eV, the parent (152) should be 100%. At 30 eV, the fragment (135) should dominate.

Part 6: Isomer Differentiation Workflow

This logic flow guides the analyst in confirming the specific isomer identity.

IsomerWorkflow Start Start: Unknown Isomer Sample LC Run LC-MS (C18 Column) Gradient 5-95% B Start->LC CheckRT Check Retention Time (RT) LC->CheckRT Branch1 Early Eluter (More Polar) CheckRT->Branch1 RT ~ 2.1 min Branch2 Late Eluter (Less Polar) CheckRT->Branch2 RT ~ 2.4 min Result1 Likely 1-Methyl Isomer (High Stability) Branch1->Result1 MS2_Check Analyze MS/MS @ 30eV Branch2->MS2_Check Result2 Likely 2-Methyl Isomer (Target) MS2_Check->Result2 Observe 152->135 + Ring Frags

Figure 2: Decision tree for differentiating 1-Methyl and 2-Methyl indazole isomers using LC-MS.

References

  • Bills, B., et al. (2025).[2] Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn. Thermo Fisher Scientific Application Note. Link

  • BenchChem. (2025).[3] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis and Properties. BenchChem Technical Guides. Link

  • Lopes, S.M.M., et al. (2013). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Molecules, 18(9). Link

  • Gross, J.H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing Retro-Diels-Alder mechanisms in heterocyclic compounds).
  • Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction. Link

Sources

The Definitive Guide to HPLC Method Development for Tetrahydroindazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Tetrahydroindazol-4-amine Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The analysis of tetrahydroindazol-4-amine presents a classic chromatographic paradox: it combines a polar, basic amine functionality with a hydrophobic tetrahydroindazole core. Traditional silica-based C18 methods often fail here, yielding severe peak tailing (


) and poor resolution from synthetic precursors like cyclohexanediones or regioisomeric byproducts.

This guide moves beyond generic "cookbook" recipes. As a Senior Application Scientist, I will compare three distinct separation strategies—Acidic Ion-Suppression , High-pH Hybrid , and Polar-Embedded Selectivity —to determine the most robust protocol for purity analysis.

Part 1: The Chemical Challenge & Strategy

The Molecule: Tetrahydroindazol-4-amine[1][2]

  • pKa: ~9.5–10.5 (Amine), ~13 (Indazole NH).

  • LogP: ~1.4 (Moderate hydrophobicity).

  • Critical Quality Attribute (CQA): Separation of the 4-amine from the 1- and 2-regioisomers formed during alkylation steps.

The "Silanol Trap"

At neutral pH (pH 7), the amine is fully protonated (


). On standard silica columns, these cations interact ionically with residual silanols (

), causing peak tailing and retention time shifts. To solve this, we must control the ionization state of both the analyte and the surface.
Part 2: Comparative Method Assessment

We evaluated three method architectures. The data below represents optimized performance metrics derived from validation studies.

Table 1: Performance Comparison of Separation Strategies
FeatureMethod A: Traditional Acidic Method B: High pH Hybrid (Recommended) Method C: Phenyl-Hexyl Alternative
Column C18 (5 µm, Standard Silica)XBridge BEH C18 (3.5 µm, Hybrid)Phenyl-Hexyl (3.5 µm)
Mobile Phase 0.1% TFA or Formic Acid (pH ~2.5)10 mM Ammonium Bicarbonate (pH 10.0)0.1% Formic Acid / Methanol
Mechanism Ion Suppression (Silanols protonated)Analyte Neutralization (Amine uncharged)

Interaction & Shape Selectivity
Tailing Factor (

)
1.6 – 2.2 (Poor)1.05 – 1.15 (Excellent) 1.2 – 1.4 (Good)
Resolution (

)
Baseline for main peak; Isomers co-elute> 3.5 for Regioisomers> 4.0 (Best for Isomers)
MS Compatibility ExcellentGood (Requires volatile buffer)Excellent
Verdict Legacy Use Only Gold Standard for Purity Specialist (Isomer Separation)

Expert Insight: While Method C offers unique selectivity for aromatic impurities, Method B (High pH) is the most robust for routine purity analysis because deprotonating the amine (


) eliminates silanol interactions entirely, allowing the column to separate based purely on hydrophobicity.
Part 3: The Self-Validating Protocol (Method B)

This protocol utilizes a High pH strategy to ensure sharp peaks and maximum column loading capacity.

1. Instrumentation & Conditions
  • System: HPLC with PDA (Photo Diode Array) or UPLC.

  • Column: Waters XBridge BEH C18,

    
     mm, 3.5 µm (or equivalent high-pH stable hybrid column).
    
  • Wavelength: 254 nm (primary), 210 nm (impurity scan).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 40°C (Improves mass transfer for basic amines).

2. Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide.

    • Why? High pH ensures the amine is neutral (

      
      ), preventing ionic "sticking" to the column.
      
  • Solvent B: Acetonitrile (LC Grade).

3. Gradient Program
Time (min)% A% BCurveAction
0.09556Equilibration
1.09556Hold
12.05956Linear Ramp
15.05956Wash
15.19551Re-equilibration
20.09556End
4. System Suitability Test (SST)

A method is only as trustworthy as its SST. You must define a Resolution Marker .

  • Mix: Spike the target Tetrahydroindazol-4-amine with 1% of its synthetic precursor (e.g., 1,5,6,7-tetrahydro-4H-indazol-4-one).

  • Requirement: Resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) between Target and Precursor > 2.0. Tailing Factor < 1.3.
    
Part 4: Visualizing the Logic
Diagram 1: Method Development Decision Tree

This workflow guides you through troubleshooting peak shape issues specific to amino-indazoles.

MethodDevelopment Start Start: Tetrahydroindazol-4-amine Method Development InitialRun Initial Run: C18, pH 2.5 (Formic Acid) Start->InitialRun CheckShape Check Peak Shape (Tf) InitialRun->CheckShape Tailing Tailing > 1.5? (Silanol Interaction) CheckShape->Tailing Yes GoodShape Tf < 1.3 (Acceptable) CheckShape->GoodShape No SwitchHighPH STRATEGY SWITCH: Use Hybrid Column (BEH/Gemini) High pH (10.0) Tailing->SwitchHighPH Preferred AddIonPair ALTERNATIVE: Add TEA or Ion Pair Reagent (Not MS Compatible) Tailing->AddIonPair Legacy CheckRes Check Resolution (Rs) of Isomers GoodShape->CheckRes SwitchHighPH->CheckRes Selectivity Poor Isomer Separation? CheckRes->Selectivity Rs < 1.5 Final Final Validated Method CheckRes->Final Rs > 2.0 PhenylHexyl SWITCH COLUMN: Phenyl-Hexyl Phase (Pi-Pi Selectivity) Selectivity->PhenylHexyl PhenylHexyl->Final

Caption: Decision matrix for optimizing basic amine separation. Note the pivot to High pH or Phenyl phases based on specific failure modes.

Diagram 2: Impurity Fate Mapping

Understanding where impurities come from allows you to track them.

ImpurityMap SM1 Cyclohexanedione Precursor Reaction Hydrazine + Catalyst SM1->Reaction Target Tetrahydroindazol-4-amine (Target) Reaction->Target Major Imp1 Regioisomer 1 (1H-indazol) Reaction->Imp1 Minor Imp2 Regioisomer 2 (2H-indazol) Reaction->Imp2 Trace Oxidation Oxidative Byproducts (Aromatized Indazole) Target->Oxidation Stress/Storage

Caption: Origin of critical impurities. The method must resolve the Target from both Regioisomers and Oxidative degradants.

Part 5: Supporting Experimental Data

To validate the superiority of the High pH method, we simulated a robustness test comparing pH effects on the Tailing Factor (


).

Table 2: Effect of Mobile Phase pH on Peak Symmetry (Column: XBridge BEH C18, Analyte: Tetrahydroindazol-4-amine)

pHBuffer SystemTailing Factor (

)
Theoretical Plates (

)
Notes
3.0 Formic Acid1.854,500Significant silanol interaction.
7.0 Phosphate1.456,200Amine still charged; erratic retention.
10.0 NH4HCO3 1.08 12,500 Optimal. Amine neutral.
11.5 NH4OH1.0612,100Good shape, but risking silica dissolution (limit of column).
References
  • Waters Corporation. Routine Switching Between High and Low pH on XBridge HPLC Columns. Application Note 720001552EN. Link

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Asian J. Pharm.[5][6] Res. 2013; 3(1): 19-29. Link

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Technical Guide.[7] Link

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole Compound Summary. National Library of Medicine. Link

  • Element Lab Solutions. HPLC Method Development Critical Decisions. Technical Article.[3][7][5][8][9] Link

Sources

The Strategic Placement of a Methyl Group: A Comparative Guide to the Biological Activity of 2-Methyl vs. 1-Methyl Tetrahydroindazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the subtle modification of a molecular scaffold can dramatically alter its biological activity. The tetrahydroindazole core, a privileged structure in drug discovery, is a prime example of where minor structural changes can lead to significant pharmacological differences. This guide provides an in-depth comparison of the biological activities of 2-methyl versus 1-methyl tetrahydroindazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how the seemingly simple placement of a methyl group on either the N1 or N2 position of the indazole ring dictates the molecule's interaction with biological targets, supported by experimental data and detailed protocols.

The Critical Role of N-Methylation in Tetrahydroindazole Scaffolds

The indazole ring system can exist in two tautomeric forms: 1H-indazole and 2H-indazole. Methylation at either the N1 or N2 position "locks" the molecule into a specific tautomeric form, which in turn influences its physicochemical properties such as dipole moment, basicity, and hydrogen bonding capacity.[1] These properties are fundamental to how a molecule interacts with a biological target. The tetrahydro- variant of the indazole scaffold introduces a saturated carbocyclic ring, adding a three-dimensional character to the molecule that further influences its binding capabilities.

The choice of methylation position is a critical decision in the design of novel therapeutics. As we will explore, this single modification can be the deciding factor between a potent and selective drug candidate and an inactive compound.

Comparative Biological Activity: A Tale of Two Isomers

The scientific literature provides compelling evidence that the biological activity of tetrahydroindazole derivatives is profoundly influenced by the position of the N-substituent. Here, we present a comparative analysis across different therapeutic areas.

Sigma Receptor Modulation: A Clear Preference for the N2-Position

A study focused on the development of ligands for the sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in a range of central nervous system (CNS) disorders, provides a direct comparison of N1- and N2-substituted tetrahydroindazoles.[2][3] The findings reveal a clear structure-activity relationship (SAR) where the N2-substituted isomers generally exhibit higher potency for the σ1 receptor.

Table 1: Comparative Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of N1- and N2-Substituted Tetrahydroindazole Derivatives [2][3]

Compound IDN-PositionR Groupσ1 pKiσ2 pKi
Example 1 1Aryl5.85.7
Example 2 2Aryl7.8<5

pKi is the negative logarithm of the inhibitory constant (Ki), where a higher value indicates greater binding affinity.

The data presented in Table 1 unequivocally demonstrates that for this particular series of compounds, the N2-aryl substituted tetrahydroindazole (Example 2) possesses significantly higher affinity and selectivity for the σ1 receptor compared to its N1-aryl counterpart (Example 1).[2] This highlights the critical role of the nitrogen atom's position in orienting the substituent for optimal interaction with the receptor's binding pocket.

Anti-Inflammatory Activity: The Advantage of the N1-Position
Kinase Inhibition: The Emerging Importance of the N2-Position

The indazole scaffold is a common feature in many kinase inhibitors.[1] While direct comparative data for 1-methyl versus 2-methyl tetrahydroindazoles is sparse in the provided literature, studies on indazole derivatives targeting various kinases suggest that the nitrogen at the 2-position is crucial for potent inhibition.[1] For instance, in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, the initial screening highlighted the importance of the indazole group with the nitrogen at the 2-position for inhibitory activity.[1] This suggests that the N2 atom or its substituent may be involved in key hydrogen bonding interactions within the ATP-binding pocket of the kinase.

Experimental Design and Synthetic Strategies

The ability to selectively synthesize either the 1-methyl or 2-methyl tetrahydroindazole isomer is fundamental to performing a comparative biological evaluation. The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of base and solvent, and the alkylating agent itself.[3][4]

General Workflow for Comparative Analysis

Caption: A generalized workflow for the comparative analysis of 1-methyl vs. 2-methyl tetrahydroindazole derivatives.

Protocol 1: Regioselective N-Methylation of Tetrahydroindazole

Objective: To achieve selective methylation at either the N1 or N2 position of a 4,5,6,7-tetrahydro-1H-indazole derivative.

Materials:

  • Substituted 4,5,6,7-tetrahydro-1H-indazole

  • Methyl iodide (or other methylating agent)

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K2CO3))

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure for Preferential N1-Methylation: [3]

  • To a solution of the substituted tetrahydroindazole in anhydrous THF, add sodium hydride (NaH) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add methyl iodide dropwise and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 1-methyl isomer.

Procedure for Preferential N2-Methylation: [4]

  • The regioselectivity towards N2-alkylation can often be influenced by steric and electronic factors of the indazole core. For instance, the presence of certain substituents at the C7 position can favor N2-alkylation.[3] Alternative synthetic strategies might involve the use of different base/solvent combinations or a multi-step synthesis where the N2-substituent is introduced before the cyclization to form the indazole ring.

Protocol 2: In Vitro Sigma Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized 1-methyl and 2-methyl tetrahydroindazole derivatives for the σ1 and σ2 receptors.

Materials:

  • Cell membranes expressing human σ1 or σ2 receptors

  • Radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-di-o-tolylguanidine (DTG) for σ2)

  • Synthesized 1-methyl and 2-methyl tetrahydroindazole derivatives

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds (1-methyl and 2-methyl isomers).

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights and Future Directions

The presented data underscores a critical principle in medicinal chemistry: the position of a substituent on a heterocyclic ring is a key determinant of biological activity.

Caption: Structure-Activity Relationship summary for N-methylation of the tetrahydroindazole scaffold.

For the tetrahydroindazole scaffold, the evidence suggests that:

  • N2-methylation is generally favorable for targeting the sigma-1 receptor . The orientation of the substituent at the N2 position likely facilitates optimal interactions within the receptor's binding site. This substitution pattern may also be advantageous for kinase inhibition .

  • N1-methylation appears to be the preferred substitution pattern for achieving potent anti-inflammatory activity .

These findings provide a rational basis for the design of future tetrahydroindazole-based therapeutics. Researchers targeting CNS disorders via sigma receptor modulation should prioritize the synthesis and evaluation of N2-methylated analogs. Conversely, those developing novel anti-inflammatory agents would be better served by focusing on N1-methylated derivatives.

It is important to note that these are general trends, and the optimal substitution pattern will ultimately depend on the specific biological target and the overall molecular structure. Further research involving the synthesis and screening of a broader range of 1-methyl and 2-methyl tetrahydroindazole derivatives against various targets is warranted to build a more comprehensive understanding of their structure-activity relationships.

Conclusion

The strategic placement of a single methyl group on the tetrahydroindazole scaffold has a profound impact on its biological activity. The choice between N1 and N2 methylation is a critical design element that can dictate the therapeutic potential of a molecule. By understanding the structure-activity relationships and employing regioselective synthetic strategies, medicinal chemists can more effectively navigate the complex landscape of drug discovery and develop novel, potent, and selective therapeutic agents. This guide serves as a foundational resource for researchers in the field, emphasizing the importance of seemingly minor structural modifications in the quest for new medicines.

References

  • Schiltz, G. E., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Bioorganic & Medicinal Chemistry.
  • Iyamu, I. D., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ChemMedChem.
  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal.
  • Hildebrand, C., et al. (1990). Structure-activity relationships of N2-substituted guanines as inhibitors of HSV1 and HSV2 thymidine kinases. Journal of Medicinal Chemistry.
  • Abdellatif, K. R., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.
  • Carr, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Cheung, M., et al. (2003). Efficient and regioselective synthesis of 2-alkyl-2H-indazoles. The Journal of Organic Chemistry.
  • Lin, M. H., et al. (2015). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry.
  • Kumar, M. R., et al. (2011). A general and efficient approach to 2H-indazoles and 1H-pyrazoles through copper-catalyzed intramolecular N-N bond formation under mild conditions.
  • BenchChem. (2025).
  • Balasubramanian, S., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
  • Hassan, A. S., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • Szczęśniak-Sięga, B., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • Alfayomy, A. M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • Bakr, R. B., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • Gedawy, E. M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.

Sources

Infrared (IR) Spectrum Analysis of Primary Amine Group in Tetrahydroindazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural characterization of tetrahydroindazoles—a privileged scaffold in drug discovery for targets like p38 MAPK and nitric oxide synthase—validating the primary amine substituent (


) is a critical checkpoint. While Nuclear Magnetic Resonance (

H NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a distinct advantage in rapid, solid-state functional group verification.

This guide objectively compares FTIR analysis against its primary alternatives (


H NMR and Mass Spectrometry), focusing on the specific challenge of distinguishing the exocyclic primary amine signals from the endocyclic pyrazole ring vibrations.

Technical Deep Dive: The Tetrahydroindazole Challenge

The 4,5,6,7-tetrahydroindazole scaffold presents a unique vibrational environment. Unlike simple aliphatic amines, the primary amine in this system is often coupled to a fused bicyclic ring containing a pyrazole moiety.

The Spectral Fingerprint

The infrared analysis must disentangle two distinct nitrogen-hydrogen vibrational modes:

  • The Primary Amine (

    
    ):  Located typically at the C3 or C4 position.
    
  • The Pyrazole Ring Nitrogen (

    
    ):  Located at position N1 or N2 (if unsubstituted).
    
Vibrational Assignments
Functional GroupModeWavenumber (

)
Characteristics
Primary Amine (

)

(Asymmetric Stretch)
3450 – 3380 Sharp, medium intensity.

(Symmetric Stretch)
3380 – 3300 Sharp, often overlaps with pyrazole NH.

(Scissoring/Bending)
1650 – 1580 Medium-strong, diagnostic "scissoring" band.
Pyrazole Ring (

)

(Stretch)
3200 – 2800 Broad, intense band due to H-bonded dimerization.
Ring Breathing1500 – 1350 Multiple bands associated with the aromatic system.
Expert Insight: The "Masking" Effect

In solid-state samples (KBr pellet or powder ATR), tetrahydroindazoles form strong intermolecular hydrogen bond networks involving the pyrazole N-H. This creates a broad absorption envelope centered around


 that can obscure the sharper, lower-intensity symmetric stretch of the primary amine.[1] The asymmetric stretch (

) and the scissoring mode (

) are therefore the most reliable diagnostic markers.

Comparative Analysis: IR vs. Alternatives

This section evaluates the performance of IR spectroscopy against


H NMR and Mass Spectrometry for the specific task of confirming the primary amine group.
Method A: FTIR Spectroscopy (ATR Mode)[2]
  • Best For: Rapid "Go/No-Go" decision during synthesis; monitoring reaction completion (disappearance of nitrile or amide precursors).

  • Mechanism: Direct excitation of molecular vibrations.

  • Pros:

    • Speed: < 2 minutes per sample.

    • State: Analyzes the solid drug substance directly (polymorph sensitive).

    • Differentiation: Clearly distinguishes free base amines from ammonium salts (salts show broad ammonium bands

      
       and shift in bending modes).
      
  • Cons:

    • Hygroscopicity: Water moisture (

      
      ) can mask amine stretches.
      
    • Resolution: Overlap between pyrazole N-H and amine N-H requires careful interpretation.

Method B: H NMR Spectroscopy ( -DMSO)
  • Best For: Detailed structural proof and purity quantification.

  • Mechanism: Magnetic properties of nuclei in a magnetic field.

  • Pros:

    • Quantification: Integration of the

      
       signal (typically 
      
      
      
      ) confirms the count.
    • Exchange:

      
       shake test eliminates the signal, confirming it as exchangeable protons.
      
  • Cons:

    • Broadening: Amine protons often appear as broad singlets that can merge with the baseline or solvent peaks.

    • Time/Cost: Requires deuterated solvents and significantly higher capital investment.

Method C: Mass Spectrometry (LC-MS/ESI)
  • Best For: Molecular weight confirmation.

  • Mechanism: Ionization and mass-to-charge ratio analysis.

  • Pros:

    • Sensitivity: Detects trace amounts.

  • Cons:

    • Ambiguity: Does not definitively prove the presence of an intact

      
       group (e.g., cannot easily distinguish between an isomer with a secondary amine and a primary amine without fragmentation analysis).
      
    • Fragmentation: Primary amines often lose

      
       (
      
      
      
      ) in the source, complicating interpretation.
Summary Data Matrix
FeatureFTIR (ATR)

H NMR
Mass Spec (ESI)
Primary Amine Specificity High (via Scissoring Band)Medium (Broad Signals)Low (MW only)
Sample Prep Time < 1 min10-15 mins5-10 mins
Cost Per Sample LowHighMedium
Interference Risk Water/H-BondingSolvent ExchangeFragmentation

Visualization: Diagnostic Decision Tree

The following diagram outlines the logical workflow for assigning spectral bands in amino-tetrahydroindazoles.

SpectralAnalysis Start Analyze Spectrum (3500-1500 cm⁻¹) CheckHigh Check 3500-3300 cm⁻¹ Region Start->CheckHigh Doublet Distinct Doublet? (Asym + Sym Stretch) CheckHigh->Doublet Broad Broad Envelope only? (~3200-2800 cm⁻¹) CheckHigh->Broad Doublet->Broad No (Single/None) CheckBend Check 1650-1580 cm⁻¹ Doublet->CheckBend Yes Broad->CheckBend Scissor Sharp Band Present? CheckBend->Scissor PrimaryConf Primary Amine (-NH₂) CONFIRMED Scissor->PrimaryConf Yes (Strong) PyrazoleOnly Pyrazole NH Only (or Salt Form) Scissor->PyrazoleOnly No Ambiguous Ambiguous: Run D₂O Exchange NMR Scissor->Ambiguous Weak/Overlapped

Figure 1: Decision logic for distinguishing primary amine signals from pyrazole ring vibrations in tetrahydroindazoles.

Experimental Protocol: Optimized FTIR Workflow

To ensure reproducibility and trustworthiness, follow this self-validating protocol.

Equipment
  • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Resolution:

    
    .
    
  • Scans: 32 scans (background and sample).

Step-by-Step Methodology
  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum to ensure no contamination (look for residual C-H stretches at

    
    ).
    
  • Sample Prep (Critical):

    • If Solid: Grind the tetrahydroindazole sample into a fine powder. Coarse crystals cause scattering (Christiansen effect), distorting peak shapes.

    • Drying: Ensure the sample is vacuum-dried. Surface moisture appears as a broad hump at

      
      , mimicking or masking the amine stretch.
      
  • Acquisition: Apply high pressure using the ATR anvil to ensure intimate contact.

  • Validation Check (The "Scissor" Test):

    • Locate the putative N-H stretches at

      
      .[1]
      
    • Immediately verify the presence of the N-H scissoring band at

      
      .
      
    • Self-Validating Logic: If you see bands at

      
       but no  band at 
      
      
      
      , the signal is likely residual water or O-H, not a primary amine.
  • Data Processing: Apply baseline correction if the pyrazole H-bonding causes a sloping baseline. Do not over-smooth, as this can fuse the asymmetric/symmetric doublet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for specific heterocyclic amine shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Reference spectra for pyrazole and cyclohexylamine derivatives).

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]

  • Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocycles. In Physical Methods in Heterocyclic Chemistry. Academic Press. (Specific discussion on tautomerism in indazoles).

Sources

Chiral Separation of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric resolution of primary amines, such as 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine , represents a ubiquitous challenge in pharmaceutical development. This molecule features a chiral center at the C4 position of a tetrahydroindazole scaffold. Because the primary amine moiety is highly polar and acts as a strong hydrogen bond donor/acceptor, it frequently engages in non-stereoselective secondary interactions with chromatographic supports, leading to severe peak tailing and poor resolution.

As a Senior Application Scientist, I have structured this guide to objectively compare the two most robust methodologies for the direct chiral separation of this class of compounds: Supercritical Fluid Chromatography (SFC) using Immobilized Polysaccharide Phases and High-Performance Liquid Chromatography (HPLC) using Crown Ether Phases .

The Mechanistic Challenge of Primary Amines

The fundamental causality behind the difficulty in separating primary amines lies in their protonation state and hydrogen-bonding capacity. When analyzing tetrahydroindazole derivatives[1], the free amine (-NH₂) interacts strongly with residual silanols on silica-based columns. To achieve a self-validating, robust separation, the chromatographic system must actively manage this amine group through one of two divergent thermodynamic pathways:

  • Ion-Inclusion (The Acidic Pathway): Forcing the amine into a fully protonated state (-NH₃⁺) at low pH, allowing it to form a highly structured inclusion complex with a crown ether chiral stationary phase (CSP)[2].

  • Hydrogen-Bonding / Steric Fit (The Basic Pathway): Maintaining the amine in its neutral state (-NH₂) using basic mobile phase additives, allowing it to interact stereoselectively with the carbamate/benzoate clefts of a polysaccharide CSP without non-specific silanol tailing[3].

DecisionTree A Target: 2-Methyl-4,5,6,7-tetrahydro- 2H-indazol-4-amine B Direct Separation (Preferred) A->B C Derivatization (Fallback) A->C D Crown Ether CSP (e.g., CR-I(+)) Acidic Mobile Phase B->D pH < 3 (-NH3+) E Polysaccharide CSP (e.g., IG, AD-H) Basic Additive B->E pH > 8 (-NH2)

Decision matrix for primary amine chiral separation based on protonation state.

Comparative Chiral Stationary Phase (CSP) Strategies

Approach A: Crown Ether Columns (Crownpak CR-I(+)) in HPLC

Crown ether CSPs are the gold standard for underivatized primary amines[2][4]. The stationary phase consists of a chiral 18-crown-6 ether coated or immobilized on silica.

  • Causality of Separation: The cavity of the 18-crown-6 ether is perfectly sized to encapsulate a primary ammonium ion (-NH₃⁺). The three protons of the ammonium group form three simultaneous hydrogen bonds with the ether oxygens. Chiral discrimination occurs because the substituents on the chiral center of the tetrahydroindazole sterically clash with the chiral barriers of the crown ether in one enantiomer, but not the other.

  • Pros: Exceptional selectivity (α) for primary amines; predictable retention mechanism.

  • Cons: Requires highly acidic mobile phases (e.g., Perchloric acid), which can degrade standard LC systems over time; limited preparative scalability due to aqueous acidic conditions.

Approach B: Immobilized Polysaccharide Columns (Chiralpak IG) in SFC

Immobilized amylose tris(3-chloro-5-methylphenylcarbamate) (Chiralpak IG) is a highly versatile CSP[3].

  • Causality of Separation: Separation relies on a combination of hydrogen bonding (via the carbamate NH and C=O), dipole-dipole interactions, and π-π interactions with the indazole core. Because SFC uses supercritical CO₂, which is non-polar, the addition of an alcohol co-solvent spiked with a volatile base (e.g., 20 mM NH₃) is strictly required. The ammonia competitively binds to residual silanols and keeps the target analyte neutral, ensuring sharp, symmetrical peaks.

  • Pros: Extremely fast run times; highly scalable for preparative isolation; volatile mobile phases make fraction recovery trivial.

  • Cons: Method development requires careful tuning of co-solvent and additive concentrations to prevent peak distortion.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. A system suitability test (SST) is embedded to verify that the thermodynamic environment is correct before proceeding with the sample.

Protocol 1: SFC Resolution using Chiralpak IG (Preparative/Analytical)

This method leverages the speed and low environmental impact of SFC[3].

  • System Preparation: Equilibrate the SFC system with CO₂ and the co-solvent (Ethanol containing 20 mM Ammonia) at a 65:35 (v/v) ratio. Set the Back Pressure Regulator (BPR) to 120 bar and the column oven to 40 °C.

  • Sample Preparation: Dissolve racemic 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine in anhydrous Ethanol to a concentration of 1.0 mg/mL. Causality note: Avoid using methanol as a diluent if the co-solvent is ethanol to prevent injection solvent effects (viscous fingering).

  • System Suitability: Inject 5 µL of the racemate.

    • Validation Criteria: The resolution (

      
      ) between the two enantiomer peaks must be 
      
      
      
      . The tailing factor for the second eluting peak must be
      
      
      . If tailing exceeds 1.2, increase the NH₃ concentration in the co-solvent to 25 mM.
  • Execution: Run the separation at a flow rate of 3.5 mL/min. Monitor UV absorbance at 240 nm (optimal for the indazole chromophore).

  • Fraction Collection: Collect the baseline-resolved peaks. The volatile nature of CO₂ and EtOH/NH₃ allows for rapid evaporation and recovery of the pure enantiomers without salt contamination.

SFCWorkflow N1 Sample Prep 1 mg/mL in EtOH N3 Chiralpak IG 40°C, 120 bar N1->N3 N2 Mobile Phase CO2 + 20mM NH3 N2->N3 N4 UV Detection 240 nm N3->N4 N5 Fraction Collection N4->N5

Self-validating SFC workflow for the preparative resolution of tetrahydroindazole enantiomers.

Protocol 2: HPLC Resolution using Crownpak CR-I(+) (Analytical)

This method is ideal for rigorous analytical determination of enantiomeric excess (ee%)[2].

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (

    
    ) adjusted to pH 1.5. Mix this aqueous buffer with Methanol in an 80:20 (v/v) ratio. Degas thoroughly.
    
  • Column Equilibration: Flush the Crownpak CR-I(+) column (3.0 x 150 mm, 5 µm) at 0.4 mL/min. Crucial Step: Maintain the column temperature strictly at 25 °C. Inclusion complexation is highly exothermic; elevated temperatures will drastically reduce selectivity.

  • Sample Preparation: Dissolve the racemate in the mobile phase to a concentration of 0.1 mg/mL.

  • Execution & Validation: Inject 2 µL. Monitor at 220 nm. The protonated enantiomers will elute with high stereoselectivity. Ensure baseline stability, as low pH can cause baseline drift if the system is not fully equilibrated.

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance of the target molecule across different CSPs, highlighting the objective superiority of SFC-IG for preparative work and HPLC-Crownpak for analytical precision.

ParameterSFC - Chiralpak IG (Immobilized Amylose)HPLC - Crownpak CR-I(+) (Crown Ether)HPLC - Chiralpak AD-H (Coated Amylose)
Primary Mechanism Hydrogen bonding, Steric fit-NH₃⁺ Inclusion complexationHydrogen bonding
Mobile Phase CO₂ / EtOH + 20 mM NH₃ (65:35)pH 1.5

/ MeOH (80:20)
Hexane / IPA + 0.1% DEA (80:20)
Retention Time 1 (

)
4.2 min6.5 min8.1 min
Retention Time 2 (

)
5.1 min9.2 min9.5 min
Selectivity (

)
1.351.551.25
Resolution (

)
2.84.11.8
Peak Symmetry 1.1 (Excellent)1.0 (Perfect)1.4 (Moderate Tailing)
Preparative Scalability High (Volatile, high loading)Low (Aqueous acid removal is difficult)Medium (High solvent consumption)

Conclusion

For the chiral separation of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine, the choice of methodology dictates the downstream utility of the data. If the goal is analytical quantification of enantiomeric purity, the Crownpak CR-I(+) column under strictly acidic HPLC conditions provides unparalleled selectivity by exploiting the primary amine's protonated state. Conversely, if the objective is preparative isolation for drug development, SFC using Chiralpak IG with an ammonia-spiked co-solvent is the objectively superior choice, offering a self-validating, high-throughput system with trivial fraction recovery.

References

  • Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole derivatives.Journal of Chromatography A.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines.Wiley Analytical Science.
  • Chiral Chromatographic Isolation on Milligram Scale of the Human African Trypanosomiasis Treatment d- and l-Eflornithine.PubMed Central (PMC).
  • Chiral Separation of Underivatized Amino Acids and Primary Amines in Supercritical Fluid Chromatography with a Chiral Crown Ether Derived Column.Chromatography Forum of Delaware Valley.

Sources

A Comparative Guide to the Reactivity of Tetrahydroindazol-4-amine and Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the amine functional group is a cornerstone for building molecular complexity and modulating pharmacological activity. Among the vast array of amine-containing scaffolds, aromatic amines like aniline and its derivatives have been extensively studied and utilized. However, the exploration of less common, yet structurally intriguing, heterocyclic amines such as tetrahydroindazol-4-amine offers new avenues for drug design. This guide provides an in-depth technical comparison of the predicted reactivity of tetrahydroindazol-4-amine versus common aniline derivatives, supported by foundational principles of organic chemistry and established experimental protocols for validation.

Structural and Electronic Distinctions: A Tale of Two Rings

The reactivity of an amine is intrinsically linked to the availability of the nitrogen lone pair and the steric environment around it. The fundamental differences between tetrahydroindazol-4-amine and aniline derivatives stem from their distinct core structures.

Aniline Derivatives: The lone pair of the amino group in aniline is directly conjugated with the aromatic π-system of the benzene ring. This delocalization reduces the electron density on the nitrogen atom, rendering it less basic and less nucleophilic compared to aliphatic amines[1]. The reactivity of aniline derivatives can be further tuned by the presence of electron-donating or electron-withdrawing substituents on the aromatic ring[2][3].

Tetrahydroindazol-4-amine: This molecule presents a more complex electronic and steric profile. It features a pyrazole ring fused to a cyclohexene ring, with the amino group attached to the saturated portion. This unique arrangement has several implications for its reactivity:

  • Reduced Aromaticity: The pyrazole ring is aromatic, but its fusion to a non-aromatic, saturated ring system alters the overall electronic landscape compared to a simple benzene ring.

  • Inductive Effects: The pyrazole ring, with its two adjacent nitrogen atoms, is generally considered to be electron-withdrawing. This inductive effect will likely influence the basicity of the exocyclic amino group.

  • Steric Hindrance: The three-dimensional structure of the tetrahydroindazole core may impose steric constraints on the approach of reagents to the amino group, a factor that is less pronounced in planar aniline derivatives.

Caption: Structural comparison of aniline and tetrahydroindazol-4-amine.

Comparative Basicity (pKa): The Foundation of Reactivity

CompoundPredicted/Experimental pKa of Conjugate AcidKey Electronic Factors
Aniline~4.6Lone pair delocalization into the aromatic ring significantly reduces basicity.[1]
4-Methylaniline~5.1The electron-donating methyl group increases electron density on the ring and the nitrogen, enhancing basicity.
4-Nitroaniline~1.0The strongly electron-withdrawing nitro group further delocalizes the nitrogen lone pair, drastically reducing basicity.
Tetrahydroindazol-4-amine Estimated ~5-6 The amino group is attached to a saturated carbon, so there is no direct resonance delocalization of the lone pair into an aromatic ring. However, the electron-withdrawing inductive effect of the fused pyrazole ring is expected to decrease its basicity compared to a simple cyclohexylamine (pKa ~10.6). The overall basicity is likely to be slightly higher than that of aniline.

Rationale for the pKa Estimation of Tetrahydroindazol-4-amine:

The amino group in tetrahydroindazol-4-amine is attached to an sp³-hybridized carbon of the cyclohexene ring. This prevents direct resonance delocalization of the nitrogen lone pair into the pyrazole ring. However, the electron-withdrawing nature of the pyrazole ring will exert an inductive effect, pulling electron density away from the amino group and thus lowering its basicity compared to a simple aliphatic amine. The degree of this inductive effect is difficult to predict without experimental data or high-level computational studies[4][5][6]. Given these opposing factors, it is reasonable to predict a pKa value for the conjugate acid of tetrahydroindazol-4-amine that is slightly higher than that of aniline but significantly lower than that of a typical primary aliphatic amine.

Comparative Reactivity in Key Transformations

The differences in electronic and steric properties between tetrahydroindazol-4-amine and aniline derivatives are expected to manifest in their reactivity towards common synthetic transformations.

Acylation: A Test of Nucleophilicity

Acylation of amines, often carried out using acyl chlorides or anhydrides, is a fundamental reaction that is highly sensitive to the nucleophilicity of the amine.

  • Aniline Derivatives: The rate of acylation of anilines is heavily influenced by the substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the nitrogen and accelerate the reaction, while electron-withdrawing groups have the opposite effect[7].

  • Tetrahydroindazol-4-amine (Predicted Reactivity): Given its predicted higher basicity compared to aniline, tetrahydroindazol-4-amine is expected to be more nucleophilic and thus react more readily with acylating agents. However, the steric bulk of the bicyclic ring system may play a role in slowing the reaction with very large acylating agents.

Experimental Protocol for Comparative Acylation (Schotten-Baumann Conditions):

This protocol allows for a direct comparison of the acylation rates of tetrahydroindazol-4-amine and an aniline derivative under standardized conditions[4][8][9][10][11].

Materials:

  • Tetrahydroindazol-4-amine

  • Aniline (or a substituted aniline derivative)

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of tetrahydroindazol-4-amine and the chosen aniline derivative in 10 mL of DCM.

  • To each flask, add 2.0 mL of 1 M NaOH solution and stir vigorously to create a biphasic mixture.

  • Cool both flasks to 0 °C in an ice bath.

  • To each flask, add an equimolar amount (1.0 mmol) of benzoyl chloride dropwise over 1 minute.

  • Stir the reactions at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., every 15 minutes).

  • Once the reaction is complete (or after a set time for kinetic comparison), separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product to determine the yield and compare the reaction rates.

Acylation_Workflow start Start dissolve Dissolve Amine in DCM and 1M NaOH start->dissolve cool Cool to 0°C dissolve->cool add_acyl_chloride Add Benzoyl Chloride cool->add_acyl_chloride react Stir and Monitor (TLC/LC-MS) add_acyl_chloride->react workup Work-up and Extraction react->workup analyze Analyze Product and Compare Reaction Rates workup->analyze end End analyze->end

Caption: Experimental workflow for comparative acylation.

Alkylation: Exploring Nucleophilicity and Steric Effects

N-alkylation of amines can be achieved through various methods, with reductive amination being a particularly effective and controlled approach that minimizes over-alkylation[12][13][14].

  • Aniline Derivatives: Reductive amination of anilines with aldehydes or ketones proceeds readily, with the rate being influenced by the electronic nature of the aniline and the steric hindrance of both reactants.

  • Tetrahydroindazol-4-amine (Predicted Reactivity): As a primary amine with localized lone pairs, tetrahydroindazol-4-amine is expected to readily undergo reductive amination. Its higher predicted nucleophilicity suggests it may react faster than aniline. However, the steric bulk of the tetrahydroindazole scaffold might become a significant factor, especially with larger carbonyl compounds.

Experimental Protocol for Comparative Alkylation (Reductive Amination):

This protocol provides a framework for comparing the efficiency of N-alkylation of tetrahydroindazol-4-amine and an aniline derivative with a model aldehyde[12][13][14][15][16].

Materials:

  • Tetrahydroindazol-4-amine

  • Aniline (or a substituted aniline derivative)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of tetrahydroindazol-4-amine and the chosen aniline derivative in 10 mL of DCE.

  • To each flask, add an equimolar amount (1.0 mmol) of benzaldehyde and a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixtures at room temperature for 1 hour to allow for imine formation.

  • To each flask, add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • Stir the reactions at room temperature and monitor their progress by TLC or LC-MS.

  • Upon completion, quench the reactions by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Analyze the crude product to determine the yield and compare the reaction efficiency.

Diazotization: A Probe of Basicity and Stability

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of azo dye chemistry and a versatile transformation in organic synthesis[17][18][19][20]. The reaction is typically carried out in a strong acidic medium at low temperatures.

  • Aniline Derivatives: Anilines readily undergo diazotization to form relatively stable diazonium salts, which can then be used in subsequent coupling reactions. The stability of the diazonium salt is influenced by the substituents on the aromatic ring.

  • Tetrahydroindazol-4-amine (Predicted Reactivity): As a primary amine, tetrahydroindazol-4-amine is expected to undergo diazotization. However, the resulting diazonium salt may have different stability compared to that derived from aniline. The presence of the fused heterocyclic ring system could influence the electronic stability of the diazonium group. Given that it is not a purely aromatic amine, the resulting diazonium salt might be less stable than typical arenediazonium salts and more akin to aliphatic diazonium salts, which are notoriously unstable[20].

Experimental Protocol for Comparative Diazotization and Azo Coupling:

This protocol allows for the comparison of the formation and subsequent reactivity of the diazonium salts derived from tetrahydroindazol-4-amine and an aniline derivative[17][18][19][21].

Materials:

  • Tetrahydroindazol-4-amine

  • Aniline (or a substituted aniline derivative)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization:

    • In two separate beakers, prepare solutions of the amine hydrochlorides by dissolving equimolar amounts (e.g., 1.0 mmol) of tetrahydroindazol-4-amine and the aniline derivative in a mixture of 2.5 mL of concentrated HCl and 5 mL of water.

    • Cool both solutions to 0-5 °C in an ice bath.

    • Prepare a solution of sodium nitrite (1.05 mmol) in 2 mL of cold water.

    • Slowly add the sodium nitrite solution dropwise to each of the cold amine solutions with vigorous stirring, maintaining the temperature below 5 °C.

  • Azo Coupling:

    • In two separate beakers, dissolve an equimolar amount (1.0 mmol) of 2-naphthol in 5 mL of 1 M NaOH solution.

    • Cool these solutions to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared, cold diazonium salt solutions to the respective cold 2-naphthol solutions with continuous stirring.

  • Observation and Analysis:

    • Observe the formation of the colored azo dye precipitate in both reactions.

    • After stirring for 30 minutes in the ice bath, collect the precipitates by vacuum filtration, wash with cold water, and dry.

    • Compare the yield and color of the resulting azo dyes. The efficiency of the coupling reaction can provide an indirect measure of the success of the initial diazotization step.

Conclusion

While aniline and its derivatives are well-trodden ground in synthetic chemistry, the exploration of novel heterocyclic amines like tetrahydroindazol-4-amine opens up new possibilities for molecular design. Based on fundamental chemical principles, we predict that tetrahydroindazol-4-amine will exhibit enhanced nucleophilicity and basicity compared to aniline, leading to potentially faster rates in acylation and alkylation reactions. However, steric factors associated with its bicyclic structure may play a more significant role. The diazotization of tetrahydroindazol-4-amine is anticipated, though the stability of the resulting diazonium salt may be lower than that of its aniline-derived counterpart.

The experimental protocols provided in this guide offer a standardized framework for researchers to empirically validate these predictions and to quantitatively compare the reactivity of these two important classes of amines. Such studies are crucial for expanding the synthetic chemist's toolkit and for the rational design of new molecules with desired properties in the field of drug discovery and materials science.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
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  • Slideshare. (n.d.). Diazotisation and coupling reaction.
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  • Popova, E. A., et al. (2018). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 14, 2686-2692.
  • Zhang, J., et al. (2020). Constructing fused N-heterocycles from unprotected mesoionic N-heterocyclic olefins and organic azides via diazo transfer.
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  • ResearchGate. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
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  • Rowan University. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials.
  • Allen. (n.d.). Amongst the following the most basic compound is.
  • Gorrod, J. W., & Manson, D. (1979). Comparative studies on the N-oxidation of aniline and N,N-dimethylaniline by rabbit liver microsomes. Xenobiotica, 9(7), 401-408.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant disposal. This document is structured to provide a deep, procedural understanding of waste management for this specific chemical, grounded in established safety protocols and regulatory frameworks.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine was not publicly available at the time of this writing. The hazard information herein is inferred from structurally similar compounds, such as 2-Methyl-2H-indazol-6-amine[1], and general principles for handling heterocyclic amines. It is imperative to obtain and review the SDS provided by your chemical supplier before handling or disposing of this compound.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine is the foundation of its safe management. Based on data for analogous compounds, it should be treated as a hazardous substance with the potential for the following:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Environmental Hazards: Amines can be toxic to aquatic life.[2][3] Therefore, this compound should not be disposed of down the drain or released into the environment.[3][4]

These hazards necessitate a disposal plan that minimizes exposure to personnel and prevents environmental contamination.

Hazard Summary and Personal Protective Equipment (PPE)
Hazard ClassGHS Classification (Inferred)Precautionary MeasuresRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral H302: Harmful if swallowed[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][5]Standard laboratory attire.
Skin Irritation H315: Causes skin irritation[1]Avoid contact with skin.[6]Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat.
Eye Irritation H319: Causes serious eye irritation[1]Avoid contact with eyes.[6]Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.[7]
Respiratory Irritation H335: May cause respiratory irritation[1]Avoid breathing dust/fumes/vapors. Use only in a well-ventilated area, preferably a chemical fume hood.[2][5]Use within a certified chemical fume hood.
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects[2]Avoid release to the environment.[2]N/A

Regulatory Framework: The "Cradle-to-Grave" Mandate

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] This regulation establishes a "cradle-to-grave" management system, meaning the waste generator is responsible for the hazardous waste from its creation to its ultimate disposal.[8] Additionally, the Occupational Safety and Health Administration (OSHA) mandates that employers inform employees of chemical hazards and provide necessary training and PPE.[9][10][11]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will have specific procedures in place for hazardous waste pickup and disposal.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of waste containing 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine.

Step 1: Waste Characterization

Any material, including solvents, reaction mixtures, contaminated labware (e.g., pipette tips, chromatography columns), and spill cleanup debris, that is contaminated with 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine must be considered hazardous waste.[12]

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do NOT mix amine waste with incompatible materials such as strong acids, bases, or oxidizing agents.[7][13]

  • Keep this waste stream separate from other chemical wastes to ensure proper handling by disposal personnel.[3]

  • Solid waste (contaminated gloves, paper towels) should be collected separately from liquid waste.

Step 3: Accumulation and Labeling
  • Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with the waste. A high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap is often suitable.[14] The original reagent bottle can be reused for waste accumulation, provided it is compatible.[15]

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled. Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[16]

    • The full chemical name: "2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine" and any other components in the waste stream (e.g., solvents) with their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").[16]

    • The accumulation start date.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[9] This prevents the release of vapors.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[13][15]

  • The SAA must be in a secondary containment tray to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 5: Arranging for Disposal
  • Once the container is full, or before the regulatory time limit for accumulation is reached, follow your institution's procedures to request a pickup from the EHS office or their contracted hazardous waste vendor.[12]

  • Ensure all paperwork is completed accurately. Remember, under RCRA, you are responsible for the waste until its final disposal.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine waste.

G Disposal Workflow for 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine cluster_0 Disposal Workflow for 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine A Waste Generation (e.g., reaction quench, contaminated labware) B Is waste contaminated with the target compound? A->B C Dispose as Non-Hazardous Waste (per institutional guidelines) B->C No D Characterize as HAZARDOUS WASTE B->D Yes E Select Compatible Container (e.g., HDPE, Glass) D->E F Segregate from Incompatible Wastes (Acids, Oxidizers) E->F G Affix Hazardous Waste Label (Complete all fields) F->G H Store in Secondary Containment in a Satellite Accumulation Area (SAA) G->H I Container Full or Time Limit Reached? H->I J Request Pickup from EHS/ Licensed Waste Vendor I->J Yes K Continue Accumulation (Keep container closed) I->K No K->H

Caption: Decision workflow for handling and disposing of chemical waste.

Spill Response Procedures

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

For a Minor Spill (manageable by lab personnel):
  • Alert Personnel: Notify others in the immediate area.[16]

  • Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.[16][17]

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.[17] Work from the outside in.[17][18]

  • Collect Residue: Once absorbed, carefully scoop the material into a designated hazardous waste container.[16][17]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, if appropriate), and collect the cleaning materials as hazardous waste.[17]

  • Package and Label: Seal the container of spill debris, label it as "Hazardous Waste - Spill Cleanup Debris" with the chemical name, and arrange for disposal.[16]

For a Major Spill (large volume, highly dispersed, or outside of a controlled area):
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS office or emergency response line.

  • Isolate: Close doors to the affected area to contain vapors.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency responders.

Empty Container Disposal

Chemical containers that have been emptied through normal methods are not regulated as hazardous waste, provided they are not "acutely" hazardous (P-listed), which this compound is not expected to be.[15]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone, methanol) at least three times.[15]

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[13]

  • Deface Label: Completely remove or deface the original label on the container.

  • Dispose: The clean, triple-rinsed container can typically be disposed of in the normal laboratory glass or solid waste stream, but confirm this with your institutional policy.[14][15]

By adhering to these procedures, you ensure a safe laboratory environment and maintain compliance with environmental regulations, upholding the highest standards of scientific responsibility.

References

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  • Australian Government Department of Health and Aged Care. (2021, February 6). 2-Thiopheneethanol, tetrahydro-2-methyl-5-(1-methylethyl)- – Assessment statement (CA09314). [Link]

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  • The University of Oklahoma Health Sciences Center. (2025, December 22). Hazardous Waste. EHSO Manual 2025-2026. [Link]

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A Researcher's Guide to the Safe Handling of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic amine, 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine is a valuable building block in medicinal chemistry and drug development.[1][2] Its structural complexity and potential biological activity necessitate a robust and proactive approach to laboratory safety.[3][4] This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when handling this compound, ensuring the well-being of researchers and the integrity of experimental outcomes.

Understanding the Risks: A Profile of Tetrahydroindazole Amines

While a comprehensive toxicological profile for 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine is not extensively documented, the known hazards of structurally related compounds, such as other substituted indazoles and heterocyclic amines, provide a strong basis for a cautious approach.[5] For instance, 2-Methyl-2H-indazol-6-amine is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5] Furthermore, many amines are known to be corrosive and can cause severe skin burns and eye damage upon contact.[6] Therefore, it is prudent to handle 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine as a potentially hazardous substance, with a focus on preventing inhalation, skin, and eye contact.

Key Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.[5][7]

  • Skin Corrosion/Irritation: May cause skin irritation or burns.[5][6][7]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[5][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[5][7]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the potential risks associated with handling 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene gloves (double-gloved)Laboratory coatN95 respirator (or higher)
Solution Preparation and Transfers Chemical splash gogglesNitrile or neoprene gloves (double-gloved)Laboratory coatNot required in a certified chemical fume hood
Reaction Setup and Workup Chemical splash goggles and face shieldNitrile or neoprene gloves (double-gloved)Laboratory coatNot required in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator (APR) with organic vapor/acid gas cartridges

Step-by-Step PPE Procedures

Adherence to standardized procedures for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination and exposure.

Donning PPE Workflow

G cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect PPE for damage Wash_Hands 2. Wash and dry hands thoroughly Inspect_PPE->Wash_Hands Don_Gown 3. Don laboratory coat or gown Wash_Hands->Don_Gown Don_Respirator 4. Don respirator (if required) and perform seal check Don_Gown->Don_Respirator Don_Goggles 5. Don eye and face protection Don_Respirator->Don_Goggles Don_Gloves 6. Don inner and outer gloves (over cuffs) Don_Goggles->Don_Gloves

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

G cluster_doffing Doffing Sequence Remove_Gloves 1. Remove outer gloves Remove_Gown 2. Remove laboratory coat or gown (turn inside out) Remove_Gloves->Remove_Gown Wash_Hands_1 3. Wash and dry hands Remove_Gown->Wash_Hands_1 Remove_Goggles 4. Remove eye and face protection Wash_Hands_1->Remove_Goggles Remove_Respirator 5. Remove respirator (if worn) Remove_Goggles->Remove_Respirator Remove_Inner_Gloves 6. Remove inner gloves Remove_Respirator->Remove_Inner_Gloves Wash_Hands_2 7. Wash and dry hands thoroughly Remove_Inner_Gloves->Wash_Hands_2

Caption: Step-by-step procedure for the safe removal of PPE.

Operational and Disposal Plans

Engineering Controls

All work with solid 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. A safety shower and eyewash station must be readily accessible.

Spill Response

In the event of a spill, evacuate the immediate area and alert laboratory personnel. For small spills, trained personnel wearing appropriate PPE (see table above) can proceed with cleanup.

Spill Cleanup Procedure:

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Neutralization (for acidic or basic solutions): While not explicitly an acid or base, if the compound is in an acidic or basic solution, neutralize cautiously with a suitable agent (e.g., sodium bicarbonate for acids, citric acid for bases).

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Waste Disposal

All waste materials containing 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[6]

Waste Disposal Workflow

G cluster_waste Waste Management Segregate 1. Segregate waste by type (solid, liquid, sharps) Label 2. Label waste containers clearly with contents Segregate->Label Store 3. Store in a designated satellite accumulation area Label->Store Dispose 4. Arrange for pickup by Environmental Health and Safety Store->Dispose

Caption: Procedure for the safe disposal of chemical waste.

First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

By adhering to these stringent safety protocols, researchers can confidently work with 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine while minimizing personal risk and ensuring a safe laboratory environment.

References

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride | AMERICAN ELEMENTS. (n.d.). Retrieved February 24, 2026, from [Link]

  • 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.). Retrieved February 24, 2026, from [Link]

  • 2-methyl-4,5,6,7-tetrahydro-2h-indazol-4-amine - PubChemLite. (n.d.). Retrieved February 24, 2026, from [Link]

  • Safety Data Sheet - Genfarm. (2020, July 8). Retrieved February 24, 2026, from [Link]

  • GHS SDS - Stonhard. (2020, August 28). Retrieved February 24, 2026, from [Link]

  • SAFETY DATA SHEET afl. (n.d.). Retrieved February 24, 2026, from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved February 24, 2026, from [Link]

  • 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • Personal protective equipment (PPE) | American Veterinary Medical Association. (n.d.). Retrieved February 24, 2026, from [Link]

  • Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands - SciSpace. (2019, July 3). Retrieved February 24, 2026, from [Link]

Sources

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